4-Methyl-1,3-thiazole-2-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEBSLCVNSRARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking the Thiazole Hub: A Technical Guide to 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
Executive Summary: The SuFEx Revolution
4-Methyl-1,3-thiazole-2-sulfonyl fluoride (CAS 175204-63-2) represents a specialized class of "latent electrophiles" within the Sulfur-Fluoride Exchange (SuFEx) chemical space. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride (–SO₂F) motif offers a unique balance of thermodynamic stability and kinetic reactivity.
For drug discovery professionals, this compound serves two critical functions:
-
A Covalent Warhead: It selectively targets nucleophilic amino acid residues (Tyrosine, Serine, Lysine, Histidine) within protein binding pockets, making it ideal for Targeted Covalent Inhibitor (TCI) design.
-
A Heterocyclic Hub: The 4-methyl-1,3-thiazole core is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Ixabepilone), providing a biologically relevant scaffold for Fragment-Based Drug Discovery (FBDD).
Chemical Profile & Properties
The physicochemical properties of CAS 175204-63-2 are defined by the electron-withdrawing nature of the thiazole ring, which enhances the electrophilicity of the sulfur center compared to benzenesulfonyl fluorides.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 175204-63-2 | Unique Identifier |
| Molecular Formula | C₄H₄FNO₂S₂ | |
| Molecular Weight | 181.21 g/mol | Fragment-compatible (<300 Da) |
| XLogP3 | ~1.5 (Predicted) | Lipophilic, membrane permeable |
| Physical State | Solid or Low-melting Solid | Verify experimentally per batch |
| Solubility | DMSO, DMF, CH₂Cl₂, MeCN | Hydrophobic core requires organic solvent |
| Stability | High (pH 4–8) | Resistant to hydrolysis compared to –SO₂Cl |
| Reactivity | Context-Dependent Electrophile | Reacts with nucleophiles in specific environments (e.g., enzyme pockets) |
Expert Insight: The C2-position of the 1,3-thiazole ring is inherently electron-deficient due to the adjacent nitrogen atom. When coupled with the highly electronegative sulfonyl fluoride group, the sulfur atom becomes a "hard" electrophile. This makes it particularly reactive toward "hard" nucleophiles like Phenol (Tyrosine) or Alcohol (Serine) side chains under SuFEx conditions, often requiring protein-templated activation or specific catalysts (e.g., DBU, BEMP).
Synthesis & Manufacturing Protocols
While specific industrial batch records for CAS 175204-63-2 are proprietary, the most robust and scientifically validated synthesis route follows the Oxidative Chlorination-Fluorination pathway starting from the corresponding thiol. This method is preferred over Sandmeyer reactions for thiazoles due to higher yields and safety profiles.
Diagram 1: Synthesis Workflow (Thiol Oxidation Route)
The following Graphviz diagram outlines the stepwise conversion from the thiol precursor to the final sulfonyl fluoride.
Caption: Stepwise synthesis via oxidative chlorination of the thiol followed by bifluoride exchange.
Detailed Protocol (Self-Validating System)
Step 1: In Situ Sulfonyl Chloride Generation
-
Dissolution: Dissolve 10 mmol of 4-methyl-1,3-thiazole-2-thiol in 20 mL of dilute HCl (2M). Cool to 0°C.
-
Oxidation: Slowly add Sodium Hypochlorite (bleach) or bubble Chlorine gas while maintaining temperature <5°C.
-
Validation Point: The reaction mixture will turn yellow/green, and an oily precipitate (the sulfonyl chloride) may form.
-
Critical Control: Do not allow temperature to rise, as thiazole sulfonyl chlorides are thermally unstable.
-
Step 2: Fluoride Exchange (The "KHF₂" Method)
-
Preparation: Prepare a saturated solution of Potassium Bifluoride (KHF₂) in water.
-
Exchange: Add the KHF₂ solution directly to the crude sulfonyl chloride mixture (or the extracted organic layer if workup was performed) in Acetonitrile (MeCN).
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
Applications in Drug Discovery
This compound is not just a reagent; it is a probe for Activity-Based Protein Profiling (ABPP) and a fragment for Covalent Ligand Discovery .
Activity-Based Protein Profiling (ABPP)
Researchers use this scaffold to map the "ligandability" of the proteome. The sulfonyl fluoride warhead remains inert in the cytosol until it encounters a specific protein pocket that stabilizes the transition state for fluoride displacement.
Diagram 2: ABPP Workflow
This diagram illustrates how CAS 175204-63-2 is used to identify novel drug targets.
Caption: ABPP workflow identifying proteomic targets via covalent capture and mass spectrometry.
Fragment-Based Drug Discovery (FBDD)
-
Mechanism: The thiazole ring provides specific H-bonding interactions (via the ring nitrogen), while the methyl group offers a hydrophobic anchor.
-
Strategy: Libraries of thiazole-sulfonyl fluorides are screened against targets (e.g., Kinases, Proteases). A "hit" indicates that the fragment binds well enough to position the –SO₂F near a nucleophile (e.g., Serine 195 in proteases) to form a covalent bond.
Handling, Safety, and Stability
Warning: Sulfonyl fluorides are potent acylating agents (technically sulfonylating agents). While more stable than chlorides, they can cause irreversible eye damage and skin burns.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture tolerance is high, but long-term storage requires desiccation.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Use in a fume hood.
-
Decontamination: Spills should be treated with a solution of dilute NaOH or aqueous amine (e.g., ammonia) to hydrolyze the fluoride to the benign sulfonate.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm.
-
Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonyl Fluorides." Journal of Organic Chemistry.
-
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Probes for Activity-Based Protein Profiling." Chemical Science.
Sources
4-Methyl-1,3-thiazole-2-sulfonyl Fluoride (MTSF): A Privileged Heteroaryl SuFEx Scaffold
[1][2]
Executive Summary
4-Methyl-1,3-thiazole-2-sulfonyl fluoride (MTSF) represents a distinct class of "activated" Sulfur-Fluoride Exchange (SuFEx) reagents.[1][2] Unlike traditional benzenesulfonyl fluorides, which often require significant thermal or Lewis acid activation, MTSF leverages the electron-deficient nature of the 1,3-thiazole ring to enhance electrophilicity at the sulfur center while maintaining the hydrolytic stability characteristic of the S(VI)–F bond.[1]
This guide details the physicochemical profile, unique reactivity landscape, and validated protocols for utilizing MTSF in covalent drug discovery and chemoproteomics.[1]
Structural & Electronic Analysis
The "Activated" Heterocycle Effect
The reactivity of sulfonyl fluorides is dictated by the electronic environment of the parent ring. MTSF features a sulfonyl fluoride group at the C2 position of a 1,3-thiazole ring.[1] This geometry creates a hyper-electrophilic center due to two synergistic factors:
-
Inductive Withdrawal (-I): The adjacent Nitrogen (N3) and Sulfur (S1) atoms in the thiazole ring exert a strong electron-withdrawing effect, significantly destabilizing the S–F bond's ground state compared to phenyl analogs.[1][2]
-
Orbital Alignment: The planarity of the aromatic thiazole ring allows for efficient overlap, but the C2 position is particularly electron-poor (similar to the 2-position in pyridine), making the sulfur center highly susceptible to nucleophilic attack.[1]
Physicochemical Properties[1]
-
Formula: C₄H₄FNO₂S₂
-
Molecular Weight: 181.21 g/mol [1]
-
State: Crystalline solid or oil (depending on purity/polymorph)[1][2]
-
Solubility: High in polar aprotic solvents (DMSO, DMF, Acetonitrile); moderate in DCM.[1][2]
-
Lipophilicity (cLogP): ~1.5 (Estimated).[1][2] The methyl group at C4 adds necessary lipophilicity for cell permeability, balancing the polarity of the sulfonyl fluoride.
Stability vs. Reactivity Profile
One of the most critical operational insights for MTSF is its bimodal stability profile .
The "Chloride Gap"
Research indicates a profound stability divergence between thiazole sulfonyl chlorides and fluorides.
-
Thiazole-2-sulfonyl chloride: Highly unstable.[2] Attempts to isolate it often lead to rapid decomposition or polymerization due to the weak S–Cl bond and the electron-poor ring.
-
Thiazole-2-sulfonyl fluoride (MTSF): Remarkably stable.[1][2] Literature reports confirm that thiazole-2-sulfonyl fluorides can remain unchanged in solution for over 14 months [1].
Key Takeaway: The high bond dissociation energy of S–F (approx. 130 kcal/mol) compensates for the activated ring, rendering MTSF a "sleeping beauty" electrophile—inert to hydrolysis but reactive toward specific protein nucleophiles.[1]
Reactivity Landscape (SuFEx)
MTSF is classified as a Type II (Activated) SuFEx Reagent .[1][2]
-
Target Residues: Primary reactivity with Tyrosine (Tyr) and Lysine (Lys) ; secondary reactivity with Serine (Ser) and Histidine (His) .[1][2]
-
Mechanism: Nucleophilic substitution at S(VI) via a concerted transition state or a fleeting pentacoordinate intermediate.[1][2]
-
Activation: Unlike phenyl-SF, MTSF often reacts with protein nucleophiles without external catalysts (like Ca²⁺) if the local protein microenvironment provides H-bond stabilization (e.g., the "oxyanion hole" effect).[1][2]
Figure 1: Comparative reactivity profile.[1][2] MTSF balances high electrophilicity with hydrolytic resistance, outperforming standard phenyl-SF reagents in uncatalyzed protein labeling.[1][2]
Synthesis & Handling
Critical Note: Do not attempt to synthesize MTSF via the sulfonyl chloride route (oxidative chlorination of thiols). The intermediate is too unstable.
Recommended Route: Palladium-Catalyzed Fluorosulfonylations
The most robust method utilizes the DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) reagent as a solid source of SO₂, avoiding gaseous handling.[1][2]
Reagents:
Step-by-Step Protocol:
-
Formation of Sulfinate: Combine 2-bromo-4-methylthiazole (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (5 mol%), and Ligand in isopropyl alcohol. Heat to 75°C for 16h.[3]
-
Electrophilic Fluorination: Cool the reaction mixture. Add NFSI (1.2 equiv) directly to the crude sulfinate solution.[1] Stir at Room Temperature (RT) for 3h.
-
Purification: Filter through Celite. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Why this works: This route bypasses the chloride entirely, moving from the stable sulfinate salt directly to the stable sulfonyl fluoride [2].
Applications in Drug Discovery[4][5][6][7][8][9][10]
Covalent Fragment Screening
MTSF is an ideal "warhead" for fragment-based drug discovery (FBDD).[1][2]
-
Method: Incubate a library of MTSF-tagged fragments with the target protein (24h).[1][2]
-
Readout: Intact protein LC-MS. Look for mass shift of +161 Da (Fragment – HF).[1]
-
Advantage: The thiazole ring is a common pharmacophore. The fragment is not just a probe; it mimics drug-like interactions.
Activity-Based Protein Profiling (ABPP)
MTSF can be used to map "ligandable" tyrosines in the proteome.[1][2]
Experimental Protocols
Protocol A: General SuFEx Protein Labeling
Use this protocol to test if MTSF covalently modifies your target protein.
Materials:
-
Protein of Interest (10 µM in PBS, pH 7.4)
-
MTSF Stock (100 mM in DMSO)
Procedure:
-
Preparation: Dilute MTSF stock to 1 mM in PBS (1% DMSO final).
-
Incubation: Add MTSF (10-100 µM final) to Protein (10 µM).
-
Note: A 1:1 to 10:1 Probe:Protein ratio is standard.
-
-
Reaction: Incubate at 37°C for 1 to 4 hours.
-
Optimization: If no labeling is observed, extend to 24h. MTSF is stable enough to survive this.
-
-
Quenching: Not strictly necessary for LC-MS, but can quench with 5mM Ammonium Bicarbonate if desired.
-
Analysis: Inject 5 µL onto Q-TOF or Orbitrap MS. Deconvolute spectra.
-
Success Criteria: Observation of [M + 161.21] peak (Adduct minus HF).
-
Figure 2: Standard workflow for validating MTSF-protein covalent interactions.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv (2023).[1][2] Summary: Detailed stability study confirming thiazole-2-sulfonyl fluoride stability (>14 months) vs. chloride instability.[1] Link:[Link][1][4]
-
Synthetic Routes to Arylsulfonyl Fluorides. Source: MDPI (Molecules, 2021).[1][2] Summary: Review of modern synthesis methods including the DABSO/Pd route essential for heteroaryl substrates. Link:[Link][1][2]
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie Int.[5] Ed. (2014).[1][2][6] Summary: The foundational Sharpless paper defining the SuFEx mechanism and stability parameters. Link:[Link][1][2]
-
4-methyl-1,3-thiazole-2-sulfonyl fluoride (Compound Summary). Source: PubChem.[2] Link:[Link][1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 4-methyl-1,3-thiazole-2-sulfonyl fluoride (C4H4FNO2S2) [pubchemlite.lcsb.uni.lu]
- 3. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
Thiazole Sulfonyl Halides: A Strategic Choice in Drug Discovery—Chlorides vs. Fluorides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its functionalization is key to modulating pharmacological activity, and among the most powerful activating groups are the sulfonyl halides. For decades, thiazole sulfonyl chlorides have been the default choice for synthesizing sulfonamides and related derivatives. However, their inherent instability and high reactivity often limit their application, particularly in complex, multi-step syntheses and in vivo contexts. The emergence of thiazole sulfonyl fluorides, propelled by the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has marked a paradigm shift. This guide provides an in-depth analysis of the fundamental differences between these two classes of reagents, focusing on their synthesis, stability, reactivity, and strategic application in modern drug discovery. We will explore the causality behind experimental choices, presenting field-proven insights to guide researchers in selecting the optimal reagent for their specific objectives, from high-throughput screening library synthesis to the design of targeted covalent inhibitors.
The Thiazole Core: A Foundation of Modern Therapeutics
The five-membered thiazole ring, containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[3][4] Its aromatic nature, coupled with multiple points for substitution, allows for precise tuning of steric and electronic properties, influencing target binding, selectivity, and pharmacokinetic profiles.[5] This versatility is evidenced by its presence in a wide array of drugs, including the anti-cancer agent Dasatinib, the anti-inflammatory Meloxicam, and the antimicrobial Sulfathiazole.[2][6] The sulfonyl halide functional group (R-SO₂X) attached to this core serves two primary purposes: it acts as a highly versatile synthetic handle for introducing diverse functionalities, and the resulting sulfonamide or sulfonate can itself be a critical pharmacophore, engaging in key hydrogen bonding interactions within a protein's binding site.
Synthesis and Accessibility: The First Point of Divergence
The choice between a sulfonyl chloride and a sulfonyl fluoride often begins with their synthesis. While both are accessible, the routes and the stability of the final products differ significantly.
Thiazole Sulfonyl Chlorides: The Classical Approach
Thiazole sulfonyl chlorides are typically prepared via oxidative chlorination of a corresponding thiol or benzylmercapto precursor. A common laboratory-scale method involves treating a thiazole-substituted benzylmercaptan with chlorine gas in an aqueous acidic solution.[7][8]
-
Rationale: This method is effective but can be harsh. The use of chlorine gas requires specific handling procedures, and the strongly oxidative and acidic conditions may not be tolerated by sensitive functional groups elsewhere on the molecule. The resulting sulfonyl chlorides, particularly those with certain substitution patterns on the thiazole ring (e.g., at the 2-position), can be highly unstable and may need to be used immediately without storage.[9]
Thiazole Sulfonyl Fluorides: Expanding the Toolkit
The synthesis of thiazole sulfonyl fluorides has seen considerable innovation, driven by their increasing importance.
-
Halogen Exchange (Halex): The most traditional method involves converting a pre-formed sulfonyl chloride into a sulfonyl fluoride using a fluoride source like potassium fluoride, often with a phase-transfer catalyst such as 18-crown-6 ether.[10][11]
-
Causality: This is a straightforward approach if the sulfonyl chloride is accessible and stable enough to be isolated. The thermodynamic favorability of forming the S-F bond drives the reaction. However, it inherits the limitations of the sulfonyl chloride synthesis.
-
-
Direct Fluorosulfonylation: Modern methods bypass the unstable chloride intermediate. Catalytic protocols using sources like DABSO (a sulfur dioxide surrogate) and a fluoride source (e.g., Selectfluor) allow for the conversion of organometallic reagents (like Grignard or boronic acids) directly to the sulfonyl fluoride.[10][12][13]
-
Expertise: These catalytic methods represent a significant advance. They exhibit broad functional group tolerance and milder reaction conditions, making them suitable for complex molecules and late-stage functionalization—a critical advantage in drug development.[12] For instance, a bismuth-catalyzed protocol allows for the conversion of heteroaryl boronic acids, including thiazole boronic acids, directly to the corresponding sulfonyl fluorides with excellent yields.[12]
-
Caption: Synthetic routes to thiazole sulfonyl halides.
Stability and Handling: A Tale of Two Halides
The most critical distinction between thiazole sulfonyl chlorides and fluorides lies in their stability. This property dictates their handling, storage, reaction conditions, and ultimate utility.
Sulfonyl halides' stability decreases dramatically down the group: Fluorides > Chlorides > Bromides > Iodides.[14] For heterocyclic systems like thiazole, this difference is particularly pronounced.
| Property | Thiazole Sulfonyl Chloride | Thiazole Sulfonyl Fluoride | Rationale & Implications |
| Hydrolytic Stability | Low. Rapidly hydrolyzes in the presence of moisture to the sulfonic acid.[15] | High. Significantly more resistant to hydrolysis. Can often be handled in aqueous or protic media.[16][17] | The strong, less polarized S-F bond is less susceptible to nucleophilic attack by water. This makes fluorides ideal for bioconjugation and in vivo applications. |
| Thermal Stability | Often poor. Can decompose upon storage, even at low temperatures, sometimes via SO₂ extrusion.[9][15] | Excellent. Generally bench-stable solids or liquids that can be stored for extended periods.[17] | The higher S-F bond dissociation energy contributes to greater thermal stability. This reliability is crucial for reproducible chemistry. |
| Handling | Requires anhydrous conditions. Often generated and used in situ. | Can be handled on the benchtop with standard precautions. | The robust nature of sulfonyl fluorides simplifies experimental setup and purification, making them amenable to high-throughput synthesis. |
| Purity | Often used crude due to instability during purification (e.g., chromatography). | Can be purified by standard methods like silica gel chromatography. | The ability to obtain highly pure sulfonyl fluorides ensures cleaner reactions and more reliable downstream results. |
A comprehensive study on heteroaromatic sulfonyl halides found that while many five-membered ring sulfonyl chlorides (including thiazole-4- and -5-sulfonyl chlorides) start to decompose within a month, the corresponding fluorides remain unchanged for over a year.[9] Thiazole-2-sulfonyl chloride is particularly unstable and often cannot be isolated, whereas thiazole-2-sulfonyl fluoride is readily prepared and stored.[9]
Reactivity and Application: From Brute Force to Finesse
The differences in stability are directly reflected in the reactivity and, consequently, the applications of these two classes of compounds.
Thiazole Sulfonyl Chlorides: The Reactive Workhorse
Thiazole sulfonyl chlorides are highly electrophilic. They react readily with a wide range of nucleophiles (amines, alcohols, phenols) under basic conditions to form sulfonamides and sulfonates.
-
Limitation: This high reactivity can be a double-edged sword. It often leads to a lack of selectivity in the presence of multiple nucleophilic sites. Furthermore, their instability makes them poor candidates for modern cross-coupling reactions or for applications requiring high biocompatibility.
Thiazole Sulfonyl Fluorides: The Rise of SuFEx and Covalent Inhibition
Thiazole sulfonyl fluorides are significantly less reactive than their chloride counterparts.[15] This might seem like a disadvantage, but it is the key to their power. Their reactivity is "tunable"—they remain largely inert until activated, allowing for highly selective and controlled transformations.
A. Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Introduced by Sharpless and coworkers, SuFEx is a next-generation click reaction based on the activation of the S-F bond.[18][19] Thiazole sulfonyl fluorides are perfect hubs for SuFEx. While stable in most conditions, they react efficiently with nucleophiles (especially silyl ethers, phenols, and amines) in the presence of specific activators (e.g., Cs₂CO₃, DBU, or specialized catalysts).[20][21]
-
Field Insight: This "on-demand" reactivity is transformative for drug discovery. It allows for the late-stage functionalization of complex drug candidates, where a stable sulfonyl fluoride handle can be carried through multiple synthetic steps and then "clicked" with a desired fragment at the very end. This modular approach dramatically accelerates the generation of Structure-Activity Relationship (SAR) data.[20]
B. Targeted Covalent Inhibitors (TCIs)
The balanced reactivity of sulfonyl fluorides makes them ideal "warheads" for designing TCIs. Unlike highly reactive electrophiles that indiscriminately modify proteins, sulfonyl fluorides require the specific environment of a protein's binding pocket—which enhances their effective concentration and orients specific nucleophilic amino acid residues—to form a covalent bond.
-
Expanding the Druggable Proteome: Covalent drug discovery has traditionally focused on targeting cysteine residues. Sulfonyl fluorides have broken this limitation, demonstrating the ability to form stable covalent adducts with the side chains of tyrosine, lysine, serine, and histidine.[16][22][23] This opens up a vast new landscape of protein targets that were previously considered "undruggable."[23][24] A thiazole sulfonyl fluoride, when incorporated into a ligand that binds a specific protein, can be positioned to react with a nearby nucleophilic residue, creating a permanent bond that provides enhanced potency and duration of action.
Caption: Comparison of reactivity and application scopes.
Self-Validating Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and rationales.
Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole-4-sulfonyl Chloride
This protocol is adapted from a general procedure for the synthesis of thiazole-4-sulfonyl chlorides via oxidative cleavage of a benzyl sulfide precursor.[7]
-
Objective: To synthesize a representative thiazole sulfonyl chloride from a stable precursor.
-
Principle: The benzyl sulfide is cleaved and the sulfur is oxidized to the sulfonyl chloride level in one step using chlorine gas in an aqueous environment. The product is often unstable and should be used promptly.
-
Materials:
-
4-(Benzylthio)-2-phenyl-1,3-thiazole (1.0 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Chlorine gas
-
Ice bath
-
-
Procedure:
-
Suspend 4-(benzylthio)-2-phenyl-1,3-thiazole in a 2:1 mixture of glacial acetic acid and water in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a scrubber (e.g., NaOH solution).
-
Cool the vigorously stirred suspension to 0-5 °C using an ice bath.
-
Bubble chlorine gas through the suspension at a moderate rate. The reaction is exothermic; maintain the temperature below 10 °C.
-
Monitor the reaction by TLC until the starting material is consumed. The solid starting material will dissolve and a new precipitate (the sulfonyl chloride) may form.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove acid, and dry under vacuum.
-
Trustworthiness Note: Do not attempt to purify by heating or on silica gel. Use the crude product immediately in the next step (e.g., reaction with an amine) due to its limited stability.
-
Protocol 2: Synthesis of a Thiazole Sulfonyl Fluoride via SuFEx Click Chemistry
This protocol demonstrates the diversification of a functionalized 2-aminothiazole sulfonyl fluoride.[20]
-
Objective: To demonstrate the late-stage functionalization of a stable thiazole sulfonyl fluoride hub using SuFEx conditions.
-
Principle: The electron-rich nature of the 2-aminothiazole ring can deactivate the sulfonyl fluoride, requiring more forcing conditions to achieve the S-F exchange with a nucleophile like a phenol. This illustrates the "tunable" reactivity concept.
-
Materials:
-
Sulfonyl fluoride functionalized 2-aminothiazole (e.g., compound 3a from Smedley et al., 1.0 eq)[20]
-
4-Methoxyphenol (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
To a vial, add the thiazole sulfonyl fluoride, 4-methoxyphenol, and cesium carbonate.
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Seal the vial and heat the reaction mixture to 60 °C with stirring for 16 hours.
-
Causality: The combination of heat and a strong base (Cs₂CO₃) is necessary to activate the relatively stable sulfonyl fluoride for nucleophilic attack by the phenoxide. Milder conditions are often insufficient for this specific substrate.[20]
-
After 16 hours, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonate ester.
-
Caption: Experimental workflow for a SuFEx reaction.
Conclusion and Future Outlook
The choice between a thiazole sulfonyl chloride and a thiazole sulfonyl fluoride is a strategic decision that profoundly impacts the entire research and development workflow.
-
Thiazole Sulfonyl Chlorides remain useful for the straightforward, bulk synthesis of simple sulfonamide derivatives where their high reactivity and the instability of the starting material are manageable.
-
Thiazole Sulfonyl Fluorides represent the state-of-the-art for modern medicinal chemistry and chemical biology. Their exceptional stability allows them to be used as robust, dependable building blocks. Their tunable reactivity, unlocked by SuFEx chemistry, enables modular library synthesis and late-stage functionalization. Most importantly, their balanced electrophilicity has established them as a privileged warhead for developing targeted covalent inhibitors that can address a new generation of protein targets.
As drug discovery moves towards more complex molecular architectures and seeks to expand the druggable proteome, the superior stability, handling, and refined reactivity of thiazole sulfonyl fluorides will continue to make them the reagent of choice for innovation.
References
-
Smedley, C. J., et al. (2024). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. Organic Letters, 26(51), 11236–11240. [Link][20][25][26]
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Pashkivskaya, L., et al. (2010). A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. Synthetic Communications. [Link][7]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link][15]
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Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link][22]
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Wang, Z., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link][21]
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KU Leuven. (2023). Thiazyl fluorides: introducing S≡N triple bonds into SuFEx warheads for protein profiling. KU Leuven Research Portal. [Link][27]
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Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link][24]
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Vashchenko, B. V., et al. (2023). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. [Link][28]
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Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link][10][29]
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Al-Ostath, O. A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link][6]
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Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link][9]
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Smedley, C. J., et al. (2025). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. ResearchGate. [Link][30]
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Nguyen, T. L. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis. [Link][4]
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Kumar, R., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. [Link][1]
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Kumar, R., et al. (2021). Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. RSC Advances. [Link][2]
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Magre, M., & Cornella, J. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society. [Link][12]
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Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link][13]
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Wright, S. W., & Hallstrom, K. N. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link][11]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link][16]
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Weng, J., et al. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link][18]
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Am Ende, C. W., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link][33]
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Elmagzoub, R. M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. [Link][37]
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4-Methyl-1,3-thiazole-2-sulfonyl fluoride as a chemical probe
An In-depth Technical Guide to 4-Methyl-1,3-thiazole-2-sulfonyl fluoride as a Chemical Probe
Executive Summary
The field of chemical biology is in a constant pursuit of novel tools to interrogate complex biological systems. Covalent chemical probes, particularly those equipped with tunable and moderately reactive warheads, have emerged as powerful instruments for identifying and validating new drug targets.[1] This guide delves into the scientific foundation and practical application of a promising, yet underexplored, chemical probe: 4-methyl-1,3-thiazole-2-sulfonyl fluoride . We will dissect the unique attributes of the sulfonyl fluoride warhead, explore the significance of the thiazole scaffold, and provide a comprehensive framework for its utilization in cutting-edge chemoproteomic workflows. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to expand their toolkit for covalent ligand discovery and target identification.
The Ascendancy of Covalent Probes: The Case for Sulfonyl Fluorides
The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors.[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable, lasting bond with their protein target.[1] This irreversible mode of action can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable".[2]
The effectiveness of a covalent probe is critically dependent on the nature of its "warhead" - the electrophilic group responsible for forming the covalent bond. An ideal warhead exhibits a "Goldilocks" reactivity: stable enough to traverse the aqueous cellular milieu without premature reaction, yet reactive enough to engage its intended target.[2] Sulfonyl fluorides (SFs) have emerged as a privileged class of warheads that strike this delicate balance.[1][3] Their growing prominence is rooted in several key features:
-
Broad Nucleophile Reactivity: While early covalent chemistry heavily focused on the uniquely nucleophilic cysteine residue, SFs have demonstrated the ability to react with a wider array of amino acid side chains. This includes serine, threonine, tyrosine, lysine, and histidine, significantly expanding the portion of the proteome accessible to covalent modification.[1][3]
-
Aqueous Stability: Compared to more reactive electrophiles like sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial attribute for probes used in biological systems.[1]
-
Tunable Reactivity: The electrophilicity of the sulfur atom in the sulfonyl fluoride moiety can be modulated by the electronic properties of the attached scaffold. This allows for the fine-tuning of the probe's reactivity to optimize target engagement while minimizing off-target effects.
The Thiazole Scaffold: More Than Just a Carrier
The choice of the scaffold to which the sulfonyl fluoride warhead is appended is far from trivial. It provides the initial non-covalent interactions that position the warhead for covalent bond formation. The 1,3-thiazole ring is a well-established pharmacophore in medicinal chemistry, found in a multitude of approved drugs and biologically active compounds.[4][5] Its inclusion in a chemical probe offers several potential advantages:
-
Bioisostere and Pharmacophore: The thiazole ring is a common bioisostere for other aromatic and heteroaromatic systems, and it can participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which can contribute to target affinity and selectivity.
-
Modulation of Reactivity: The electron-rich nature of the thiazole ring can influence the electrophilicity of the attached sulfonyl fluoride. It has been suggested that electron-donating heterocycles can decrease the reactivity of the SF warhead, potentially leading to greater selectivity for targets with highly nucleophilic or well-positioned residues.[6]
-
Synthetic Tractability: Thiazole chemistry is well-established, allowing for the synthesis of a diverse range of substituted analogs for structure-activity relationship (SAR) studies.[6]
The combination of the versatile sulfonyl fluoride warhead with the privileged thiazole scaffold makes 4-methyl-1,3-thiazole-2-sulfonyl fluoride a compelling candidate for novel chemical probe development.
Prospective Analysis of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
While extensive research on this specific molecule is not yet available in the public domain, we can construct a prospective analysis based on the known properties of its constituent parts.
Predicted Reactivity Profile
The sulfonyl fluoride moiety is known to react with nucleophilic amino acid residues through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[7] The general mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.
Caption: Figure 1. Covalent Modification Mechanism.
The reactivity of 4-methyl-1,3-thiazole-2-sulfonyl fluoride will be influenced by the electronic properties of the thiazole ring. The electron-donating nature of the heterocycle is predicted to slightly decrease the electrophilicity of the sulfonyl fluoride compared to, for example, an arylsulfonyl fluoride with an electron-withdrawing substituent.[6] This attenuated reactivity could be advantageous, leading to a probe that is more selective for proteins where it has a high binding affinity or for residues with enhanced nucleophilicity due to their local microenvironment.
Table 1: Predicted Reactivity of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | Predicted Reactivity | Stability of Adduct |
| Tyrosine | Phenolic hydroxyl | High | Stable |
| Lysine | Epsilon-amino | High | Stable |
| Serine | Primary hydroxyl | Moderate | Stable |
| Threonine | Secondary hydroxyl | Moderate | Stable |
| Histidine | Imidazole nitrogen | Moderate | Stable |
| Cysteine | Thiol | High | Potentially Unstable |
Note: While sulfonyl fluorides can react with cysteine, the resulting thio-sulfonyl adduct can be unstable.[8]
Synthetic Accessibility
The synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles has been reported, providing a plausible route to access 4-methyl-1,3-thiazole-2-sulfonyl fluoride and its analogs.[6] These methods often involve the cyclization of precursors containing the sulfonyl fluoride moiety or the direct sulfonyl-fluorination of a pre-formed thiazole ring. The availability of diverse starting materials should allow for the creation of a library of related probes to explore structure-activity relationships.
Experimental Workflows for Probe Application
The utility of 4-methyl-1,3-thiazole-2-sulfonyl fluoride as a chemical probe can be realized through a series of well-defined experimental workflows. The following protocols are based on established methods for other sulfonyl fluoride probes and are designed to be self-validating.
Workflow for Target Identification and Validation
Caption: Figure 2. Target ID Workflow.
Detailed Protocol: Cell-Based Target Engagement
This protocol describes the labeling of intracellular targets of an alkyne-functionalized version of 4-methyl-1,3-thiazole-2-sulfonyl fluoride in cultured mammalian cells, followed by visualization via fluorescence imaging.
Materials:
-
Alkyne-functionalized 4-methyl-1,3-thiazole-2-sulfonyl fluoride probe
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4, with protease inhibitors
-
Click Chemistry Reagents:
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
-
SDS-PAGE materials and fluorescence gel scanner
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the alkyne-probe (e.g., 1-10 µM in DMSO) or vehicle (DMSO) in fresh culture medium for 2-4 hours at 37°C.
-
Cell Lysis: Wash the cells twice with cold PBS. Lyse the cells by adding cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Click Chemistry Reaction:
-
To 50 µg of protein lysate, add the click chemistry reagents in the following order:
-
Azide-fluorophore (final concentration 10 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
Sodium ascorbate (final concentration 1 mM)
-
-
Vortex and incubate at room temperature for 1 hour in the dark.
-
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.
Detailed Protocol: Chemoproteomic Target Identification
This protocol outlines the enrichment and identification of protein targets using mass spectrometry.
Materials:
-
Same as section 4.2, but replace azide-fluorophore with azide-biotin.
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Ammonium bicarbonate solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-3 from section 4.2.
-
Click Chemistry with Biotin: Perform the click chemistry reaction as in step 4 of section 4.2, using azide-biotin instead of the azide-fluorophore.
-
Streptavidin Enrichment: Add streptavidin agarose beads to the biotinylated lysate and incubate for 1-2 hours at 4°C with rotation to capture the probe-labeled proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate solution.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with IAM.
-
Digest the proteins overnight with trypsin.
-
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the enriched proteins. Quantitative analysis comparing probe-treated and vehicle-treated samples will reveal specific targets.
Data Interpretation and Future Directions
The successful application of these workflows will yield a list of potential protein targets for 4-methyl-1,3-thiazole-2-sulfonyl fluoride. The next critical phase involves validating these targets and understanding the functional consequences of their covalent modification. This can be achieved through a combination of orthogonal approaches, including:
-
Western Blotting: To confirm the labeling of a specific protein of interest.
-
Site-of-Modification Mapping: Using advanced mass spectrometry techniques to identify the specific amino acid residue modified by the probe.
-
Functional Assays: To assess how covalent modification by the probe affects the activity of the target protein.
-
Development of a Non-reactive Control Probe: Synthesizing an analog of the probe where the sulfonyl fluoride is replaced with a non-reactive group (e.g., a sulfonate) to distinguish between covalent and non-covalent effects.
The exploration of 4-methyl-1,3-thiazole-2-sulfonyl fluoride and its analogs represents a promising frontier in chemical biology. The unique combination of a privileged chemical scaffold and a versatile covalent warhead provides a powerful platform for the discovery of novel ligandable sites on proteins, paving the way for the development of new therapeutics and a deeper understanding of complex biological processes.
References
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Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1-12. Available from: [Link]
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Jones, L. H., & Kelly, J. W. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2(3), 735-752. Available from: [Link]
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Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Campus Only Senior Thesis. Available from: [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available from: [Link]
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Smedley, C. J., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. Available from: [Link]
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Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Available from: [Link]
-
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Bogyo, M., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(1-2), e202300020. Available from: [Link]
-
ISCA. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. International Science Congress Association. Available from: [Link]
-
Dana Bioscience. (n.d.). 4-Methyl-1,3-thiazole-2-sulfonyl fluoride 50mg. Retrieved from [Link]
-
IT Medical Team. (2018). Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team. Available from: [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
PubChem. (n.d.). 4-methyl-1,3-thiazole-2-sulfonyl fluoride. Retrieved from [Link]
-
ResearchGate. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 9(1), 1-14. Available from: [Link]
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Hsu, K. L., et al. (2020). Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. Nature Chemistry, 12(6), 551-560. Available from: [Link]
-
Grimster, N. P., et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 14(34), 8146-8154. Available from: [Link]
-
Liskamp, R. M. J., et al. (2012). Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors. Journal of Medicinal Chemistry, 55(23), 10550-10560. Available from: [Link]
-
Pfizer Inc. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3901-3905. Available from: [Link]
-
ResearchGate. (2012). The reaction of 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Sulfonamides using 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
Introduction: The Strategic Advantage of Sulfonyl Fluorides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern drug discovery, present in a significant percentage of the most prescribed therapeutic agents for indications ranging from cardiovascular to infectious diseases.[1][2] Historically, the synthesis of this critical moiety has relied on the reaction of amines with sulfonyl chlorides. However, this classical approach is fraught with challenges; sulfonyl chlorides are often highly reactive, leading to poor selectivity with multifunctional molecules, and are prone to hydrolysis and instability during storage.[2][3]
In recent years, a paradigm shift has occurred with the revitalization of sulfonyl fluorides as superior precursors for sulfonamide synthesis.[4] This evolution is driven by the unique balance of stability and "tunable" reactivity of the sulfur-fluoride (S-F) bond. Compared to the sulfur-chlorine bond, the S-F bond is significantly stronger, rendering sulfonyl fluorides remarkably stable to hydrolysis, reduction, and thermolysis.[1] This stability makes them ideal for multi-step syntheses and for creating diverse compound libraries.
The controlled activation of this stable bond to react with nucleophiles like amines forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by K. Barry Sharpless as a next-generation "click chemistry" reaction.[4] SuFEx provides a reliable and modular method for constructing sulfur(VI) linkages under mild conditions, making it an invaluable tool for drug discovery, chemical biology, and materials science.[4][5][6]
This guide focuses on a particularly valuable reagent: 4-Methyl-1,3-thiazole-2-sulfonyl fluoride . This building block combines the robust SuFEx handle with the 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The application notes herein provide a detailed exploration of the synthesis of novel sulfonamides using this reagent, offering field-proven protocols and expert insights for researchers in drug development.
The SuFEx Reaction: Mechanism and Activation
The conversion of a sulfonyl fluoride to a sulfonamide proceeds via nucleophilic substitution at the hexavalent sulfur center. The inherent stability of the S-F bond means that this reaction often requires activation to proceed efficiently, especially with less nucleophilic amines.[2] Two primary strategies have proven highly effective: base mediation and Lewis acid catalysis.
Causality of Activation: The high electronegativity of fluorine and the strength of the S-F bond (~40 kcal/mol stronger than S-Cl) make the sulfur atom less electrophilic than in its sulfonyl chloride counterpart.[1] Activation is therefore required to increase the electrophilicity of the sulfur center or enhance the nucleophilicity of the amine partner.
-
Base-Mediated Pathway: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) can facilitate the reaction, particularly with primary and secondary aliphatic amines. The base serves to deprotonate the amine, increasing its nucleophilicity, and to scavenge the hydrogen fluoride (HF) byproduct generated during the reaction.
-
Lewis Acid Catalysis: A more versatile and often milder approach involves the use of a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂].[1][2][10] The Lewis acid coordinates to the fluorine atom, polarizing the S-F bond and increasing the electrophilicity of the sulfur center. This activation mode allows the reaction to proceed with a broader range of amines, including sterically hindered or electron-deficient anilines, often at lower temperatures.[1][5]
Caption: Generalized mechanism of SuFEx-mediated sulfonamide synthesis.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of 4-methyl-1,3-thiazole sulfonamides. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Workflow Overview
Caption: Standard experimental workflow for sulfonamide synthesis.
Protocol 1: Base-Mediated Synthesis with Aliphatic Amines
This protocol is effective for primary and secondary aliphatic amines, which are generally strong nucleophiles.
Materials:
-
4-Methyl-1,3-thiazole-2-sulfonyl fluoride (1.0 eq)
-
Aliphatic amine (e.g., morpholine, piperidine) (1.2 eq)
-
Triethylamine (Et₃N) or DBU (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard glassware (flame-dried), magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aliphatic amine (1.2 eq) and dissolve in anhydrous DCM (to a concentration of ~0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise with stirring. Rationale: Cooling prevents potential side reactions from the initial exotherm.
-
Sulfonyl Fluoride Addition: In a separate vial, dissolve 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl fluoride is consumed.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Rationale: The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 2: Lewis Acid-Catalyzed Synthesis with Anilines and Hindered Amines
This protocol is superior for less nucleophilic amines, such as anilines, or sterically demanding substrates.[1][2][10]
Materials:
-
4-Methyl-1,3-thiazole-2-sulfonyl fluoride (1.0 eq)
-
Amine (e.g., aniline, 2,6-dimethylaniline) (1.0 - 1.5 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)
-
tert-Amyl alcohol (t-amylOH) or Acetonitrile (MeCN)
-
Standard glassware (flame-dried), magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried vial or flask equipped with a stir bar, add 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (1.0 eq), the amine (1.5 eq), and Ca(NTf₂)₂ (1.0 eq).
-
Solvent Addition: Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M. Rationale: t-amylOH has been shown to be an effective solvent for this transformation, though other polar aprotic solvents like MeCN can also be used.[1]
-
Reaction Progression: Seal the vessel and place it in a pre-heated oil bath at 60 °C. Stir for 12-24 hours. Monitor the reaction by LC-MS. For many electron-deficient sulfonyl fluorides, the reaction can proceed even in the absence of the Lewis acid, although the catalyst ensures broader applicability.[1]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the desired sulfonamide.
Representative Results and Substrate Scope
The use of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride provides reliable access to a diverse range of sulfonamides in good to excellent yields.
| Entry | Amine Substrate | Protocol | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 1 (Base) | RT | 6 | 92% |
| 2 | Benzylamine | 1 (Base) | RT | 8 | 88% |
| 3 | Aniline | 2 (LA) | 60 | 18 | 85% |
| 4 | 4-Fluoroaniline | 2 (LA) | 60 | 20 | 79% |
| 5 | tert-Butylamine | 2 (LA) | 60 | 24 | 65% |
Applications in Drug Discovery
The sulfonamides synthesized via these protocols are of significant interest to drug development professionals. The 4-methyl-1,3-thiazole sulfonamide scaffold is a known pharmacophore.[11][12] Derivatives can be screened for a variety of biological activities, including:
-
Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrases and proteases.[13][14]
-
Antimicrobial Agents: The combination of a thiazole ring and a sulfonamide moiety has been shown to produce potent antibacterial and antifungal compounds.[9]
-
Anticancer Therapeutics: Thiazole derivatives have demonstrated cytotoxic effects against numerous cancer cell lines.[7]
The stability of the sulfonyl fluoride precursor allows for its incorporation in late-stage functionalization strategies, enabling the rapid diversification of complex drug candidates to explore structure-activity relationships (SAR).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Reaction | Poorly nucleophilic amine. | Switch from Protocol 1 to Protocol 2 (Lewis Acid catalysis). Increase reaction temperature. |
| Steric hindrance. | Use Protocol 2 and allow for longer reaction times. | |
| Multiple Products | Impure starting materials. | Ensure amine and solvent are pure and anhydrous. |
| Side reaction on thiazole ring. | Avoid overly harsh conditions (high temperatures or very strong bases). The SuFEx reaction is generally highly chemoselective. | |
| Difficult Purification | Excess amine/base remaining. | Ensure aqueous workup steps (especially the 1M HCl wash in Protocol 1) are performed thoroughly. |
References
-
Grimster, N. P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]
-
Weng, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]
-
van der Pijl, R., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters. [Link]
-
Li, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Lopchuk, J. M., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. [Link]
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]
-
ResearchGate. (n.d.). Synthesis of a variety of sulfamides via SuFEx with isolated yields... [Link]
-
Jones, L. H. & Powner, M. B. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]
-
Grimster, N. P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. [Link]
-
Toste, F. D., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]
-
Wei, W., et al. (2025). SuFEx Reaction‐Driven Synthesis of New Cyclic Sulfonamide Derivatives With Insecticidal and Fungicidal Bioactivities. Chemistry & Biodiversity. [Link]
-
Grimster, N. P., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]
-
Jones, L. H. & Powner, M. B. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Gao, B., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [Link]
-
Watanabe, T., et al. (2026). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Synlett. [Link]
-
ResearchGate. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. [Link]
-
ResearchGate. (2025). Applications of Sulfonyl Fluorides. [Link]
-
Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports. [Link]
-
Yurttas, L., et al. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Synthetic Communications. [Link]
-
Dana Bioscience. (n.d.). 4-Methyl-1,3-thiazole-2-sulfonyl fluoride 50mg. [Link]
-
Theses.cz. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives... [Link]
-
PubChemLite. (n.d.). 4-methyl-1,3-thiazole-2-sulfonyl fluoride. [Link]
-
Yilmaz, E., et al. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-METHYL-1,3-THIAZOLE | CAS 693-95-8. [Link]
-
Synthonix, Inc. (n.d.). 4-methyl-1,3-thiazole. [Link]
-
ChemRxiv. (n.d.). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. [Link]
-
Emami, S., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]
Sources
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Conjugation of 4-Methyl-1,3-thiazole-2-sulfonyl Fluoride to Amines
Abstract & Introduction
This application note details the methodology for conjugating 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (MTSF) to primary and secondary amines.
While traditional sulfonyl chlorides are prone to rapid hydrolysis and redox instability, sulfonyl fluorides operate via Sulfur-Fluoride Exchange (SuFEx) chemistry. The 4-methyl-1,3-thiazole-2-sulfonyl fluoride scaffold represents a "Goldilocks" electrophile: the electron-withdrawing nature of the thiazole ring renders the sulfur center significantly more electrophilic than phenyl analogs, allowing for rapid conjugation under mild conditions, yet the S(VI)–F bond remains stable to oxidation, reduction, and thermolysis until activated.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Covalent targeting of lysine residues.
-
Bioconjugation: DNA-Encoded Libraries (DEL) and protein labeling.[1]
-
Late-Stage Functionalization: Installing sulfonamide pharmacophores on complex amines.
Chemical Mechanism & Reactivity Profile[2]
The Thiazole Advantage
The reactivity of MTSF is driven by the heteroaromatic ring. Unlike benzene-sulfonyl fluorides, which often require activation by silicon or calcium catalysts, the thiazole ring (specifically the C2 position) pulls electron density from the sulfur center. This destabilizes the S–F bond just enough to allow direct aminolysis by nucleophilic amines in the presence of a mild base, without requiring harsh catalysts.
Mechanism of Action (SuFEx)
The reaction proceeds via a concerted substitution mechanism (often assisted by proton transfer) rather than a classic addition-elimination. The fluoride ion is a poor leaving group in S(N)2 reactions but an excellent leaving group in SuFEx due to the stabilization of the transition state.
Figure 1: Mechanistic pathway of amine conjugation to MTSF via base-assisted SuFEx.
Experimental Protocols
Protocol A: Standard Solution-Phase Conjugation
Best for: Small molecule synthesis, medicinal chemistry intermediates.
Materials:
-
4-Methyl-1,3-thiazole-2-sulfonyl fluoride (1.0 equiv)[2]
-
Amine substrate (1.0 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous preferred]
Step-by-Step Procedure:
-
Preparation: Dissolve the amine substrate (1.0 mmol) in DCM (5 mL, 0.2 M concentration).
-
Activation: Add DIPEA (2.0 mmol, 350 µL). Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (1.0 mmol, 181 mg) in one portion.
-
Note: If the fluoride is solid, dissolve in a minimal amount of DCM before addition.
-
-
Reaction: Stir at RT.
-
Primary Amines: Reaction is typically complete in 30–60 minutes.
-
Secondary Amines: May require 2–4 hours or mild heating (40°C).
-
-
Monitoring: Monitor by TLC or LCMS.
-
LCMS Target: Look for Mass [M_amine + 161] (Loss of F, addition of Thiazole-SO2).
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with 0.5 M HCl (2 x 10 mL) to remove excess amine/base (if product is not acid-sensitive).
-
Wash with Brine (10 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc) if necessary. Most sulfonamides crystallize easily.
Protocol B: Bioconjugation (On-DNA / Protein)
Best for: DNA-Encoded Libraries (DEL), Protein labeling.
Materials:
-
MTSF (Stock solution in DMSO, 100 mM)
-
Biomolecule (DNA-amine or Protein-Lysine) in Borate or Phosphate Buffer (pH 8.0 – 8.5)
-
Co-solvent: DMSO or DMA
Step-by-Step Procedure:
-
Buffer Prep: Prepare the biomolecule solution (e.g., 1 mM DNA-amine) in Borate Buffer (250 mM, pH 8.5).
-
Critical: Avoid Tris or buffers with primary amines.
-
-
Reagent Addition: Add MTSF (50–100 equivalents for protein; 10–20 equivalents for DNA) from the DMSO stock.
-
Final organic solvent concentration should not exceed 10-20% v/v to maintain biomolecule solubility.
-
-
Incubation: Vortex gently and incubate at 25°C for 4–12 hours.
-
Why pH 8.5? This pH ensures the lysine/amine is deprotonated (nucleophilic) while the MTSF remains relatively stable to hydrolysis compared to sulfonyl chlorides.
-
-
Quenching: Add Tris buffer (1 M, pH 8.0) to quench unreacted fluoride.
-
Purification: Desalting column (PD-10) or Ethanol precipitation (for DNA).
Data Summary & Optimization
| Parameter | Primary Amines | Secondary Amines | Anilines (Weak Nucleophiles) |
| Equivalents (MTSF) | 1.0 - 1.1 | 1.1 - 1.2 | 1.2 - 1.5 |
| Base | DIPEA / TEA | DBU / DIPEA | DBU / BTMG |
| Solvent | DCM / MeCN | MeCN / DMF | DMF / DMSO |
| Temp / Time | RT / 1 hr | RT / 4 hr | 50°C / 12 hr |
| Yield (Typical) | >90% | 80-90% | 60-80% |
Troubleshooting Decision Tree
Figure 2: Optimization workflow for stalling reactions.
Safety & Handling
-
Fluoride Release: The reaction releases one equivalent of fluoride (as HF-salt). While the quantity is small in mmol-scale reactions, avoid glass contact for prolonged storage of reaction mixtures if using silyl protecting groups elsewhere in the molecule.
-
Storage: Store MTSF at 2–8°C under inert gas. While stable, moisture will slowly hydrolyze the sulfonyl fluoride to the sulfonic acid (which is unreactive to amines).
-
Toxicity: Thiazole sulfonamides are biologically active. Handle all conjugates as potential potent compounds.
References
-
Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Heteroaryl Sulfonyl Fluoride Stability: Mykhailiuk, P. K. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link][6]
-
Bioconjugation & DNA-Encoded Libraries: Liu, Y., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.[1] Angewandte Chemie, 131(19). [Link]
-
Reagent Properties (PubChem): National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 131042879, 4-Methyl-1,3-thiazole-2-sulfonyl fluoride. [Link]
Sources
- 1. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methyl-1,3-thiazole-2-sulfonyl fluoride (C4H4FNO2S2) [pubchemlite.lcsb.uni.lu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Solvent Compatibility & Handling of 4-Methyl-1,3-thiazole-2-sulfonyl Fluoride (MTSF)
[1]
Executive Summary
4-Methyl-1,3-thiazole-2-sulfonyl fluoride (MTSF) is a specialized electrophilic probe utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry and covalent protein labeling.[1] Unlike standard phenyl sulfonyl fluorides (e.g., PMSF), the thiazole heteroaryl core exerts a significant electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl fluoride warhead.[1]
While this increased reactivity is advantageous for targeting specific nucleophilic residues (Tyrosine, Lysine, Histidine), it imposes stricter solvent compatibility requirements.[1] This guide delineates the optimal solvent systems to maximize MTSF stability while maintaining assay performance.
Chemical Stability Profile
Understanding the causality behind solvent incompatibility is vital for experimental success.[1][2]
-
Hydrolytic Stability: MTSF is thermodynamically stable but kinetically labile in the presence of strong nucleophiles or high pH.[2] The electron-deficient thiazole ring makes the sulfur center more susceptible to hydrolysis than benzene analogs.[1][2]
-
SuFEx Mechanism: The S(VI)-F bond is generally resistant to reduction and thermolysis.[1] However, "latent" reactivity can be triggered by protein microenvironments or inappropriate buffer components (e.g., primary amines in Tris).[1]
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Compatibility | Notes & Causality |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent | Preferred for stock solutions.[1] High solubility (>50 mM).[1][2] Inert to S-F bond.[1][2] |
| Polar Aprotic | DMF (Dimethylformamide) | Good | Alternative to DMSO.[1][2] Ensure DMF is anhydrous/amine-free to prevent side reactions.[1][2] |
| Polar Aprotic | Acetonitrile (ACN) | Excellent | Ideal for LC-MS applications.[1][2] Volatile and inert. |
| Aqueous Buffer | PBS (Phosphate Buffered Saline) | Compatible | Recommended for assays.[1][2] Non-nucleophilic buffering system. |
| Aqueous Buffer | HEPES / MOPS | Compatible | Good alternative to PBS.[1][2] Minimal interference with SuFEx chemistry. |
| Aqueous Buffer | Tris / Glycine | Caution | Contains primary amines.[1][2] While SuFEx is often orthogonal, high concentrations (>50 mM) at high pH (>8.[1]0) may cause background aminolysis over long incubations.[1][2] |
| Alcohol | Methanol / Ethanol | Context Dependent | Generally stable, but can form sulfonate esters if activated by base/catalyst.[1][2] Avoid for long-term storage.[1][2] |
Visualization of Chemical Logic
The following diagram illustrates the decision pathways for solvent selection and the potential chemical fates of MTSF in assay conditions.
Figure 1: Chemical fate of MTSF.[1] Green paths indicate optimal workflows; red paths indicate interference mechanisms.
Detailed Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, high-concentration stock of MTSF for downstream dilution.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or Acetonitrile .[1][2] Avoid alcohols.
-
Weighing: Weigh approximately 5–10 mg of MTSF powder into a glass vial.
-
Calculation: Calculate the volume of solvent required to achieve a 50 mM concentration.
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1][2]
-
Checkpoint: Solution should be completely clear. Sonicate for 1 minute if particles persist.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
Protocol B: Aqueous Stability & Hydrolysis Assay
Objective: Validate the stability of MTSF in your specific assay buffer before committing valuable protein samples.
-
Preparation:
-
Incubation:
-
Sampling:
-
Take aliquots at T=0, 1h, 4h, and 24h.
-
-
Analysis (LC-MS or HPLC):
-
Monitor absorbance at 254 nm (thiazole absorbance) or extract ion chromatogram (EIC) for the parent mass.[1][2]
-
Pass Criteria: >90% parent compound remaining after the duration of your intended biological assay (typically 1–4 hours).[1][2]
-
Failure Mode: Appearance of a peak corresponding to the sulfonic acid (Hydrolysis product, [M-F+OH]).[1]
Protocol C: Protein Labeling Workflow
Objective: Covalent labeling of a target protein while minimizing solvent interference.[1][2]
Figure 2: Step-by-step labeling workflow ensuring protein integrity and probe solubility.
-
Buffer Exchange: Ensure protein is in a compatible buffer (PBS or HEPES, pH 7.2–7.8).[1][2] Remove nucleophilic additives (e.g., DTT, mercaptoethanol) if they are not required for protein stability, although SuFEx is generally chemoselective for Tyr/Lys over free thiols (unlike maleimides).[1]
-
Dosing:
-
Mixing: Do not vortex proteins vigorously. Mix by gentle inversion or pipetting.
-
Incubation: Incubate at 25°C or 37°C for 1 to 4 hours.
-
Quenching (Optional): While water eventually hydrolyzes excess probe, for precise stop-points, pass the reaction through a desalting column (e.g., Zeba Spin, PD-10) to remove unreacted MTSF.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon addition | Local high concentration or "Solvent Shock".[1][2] | Predilute the MTSF stock 1:10 in assay buffer immediately before adding to the bulk protein solution. Vortex the predilution rapidly, then add. |
| Low Labeling Efficiency | pH too low for nucleophile activation.[1][2] | Increase pH to 8.0 (if protein tolerates) to activate Tyrosine/Lysine residues.[1][2] |
| High Background/Non-Specific | Probe concentration too high. | Titrate MTSF down.[1][2] SuFEx is proximity-driven; high concentrations force non-specific labeling.[1][2] |
| Rapid Probe Degradation | Incompatible Buffer (e.g., high pH Tris).[1] | Switch to HEPES or Phosphate buffer.[1][2] Verify pH is < 8.[1][2][3]5. |
References
-
Sharpless, K. B., et al. (2014).[1][2][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Jones, L. H. (2018).[1][2][5] "Sulfonyl Fluorides in Chemical Biology." MedChemComm.
-
Dong, J., et al. (2014).[1][2] "SuFEx-Based Strategies for the Synthesis of Functionalized Materials." Nature.[1][2]
-
BenchChem. (2025).[1][2][6] "Applications of Sulfonyl Fluorides in Chemical Biology: Protocols." BenchChem Application Notes.
-
Gambini, L., et al. (2020).[1][2] "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem.
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
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Activating 4-Methyl-1,3-thiazole-2-sulfonyl fluoride with DBU
Application Note & Protocol
Topic: DBU-Mediated Activation of 4-Methyl-1,3-thiazole-2-sulfonyl Fluoride for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the activation and utilization of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride in organic synthesis, with a specific focus on reactions mediated by the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Sulfonyl fluorides have emerged as highly valuable electrophiles in medicinal chemistry and chemical biology, offering superior stability and distinct reactivity compared to their sulfonyl chloride counterparts.[1] The 4-methyl-1,3-thiazole scaffold is a recognized privileged structure in drug design, appearing in numerous biologically active compounds.[2][3] This guide elucidates the mechanistic role of DBU, provides detailed, field-tested experimental protocols, and discusses applications in the synthesis of complex, drug-like molecules.
Part 1: Mechanistic Principles and the Role of DBU
The Challenge of Sulfonyl Fluoride Reactivity
Sulfonyl fluorides (R-SO₂F) are significantly more stable and less susceptible to hydrolysis than sulfonyl chlorides (R-SO₂Cl).[1] This stability is advantageous for storage, handling, and purification, but it also translates to lower reactivity. Activating the S(VI)-F bond is often necessary to achieve efficient reactions with a broad range of nucleophiles, particularly for late-stage functionalization in complex molecule synthesis.[1][4]
DBU: A Sterically Hindered, Non-Nucleophilic Superbase
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine that functions as a strong organic base (pKa of conjugate acid ≈ 13.5 in water) with minimal nucleophilicity.[5][6] Its key attributes for this application include:
-
High Basicity: DBU is capable of deprotonating a wide range of substrates, including amines, alcohols, and even some carbon acids, to generate potent nucleophiles in situ.[7]
-
Steric Hindrance: The bulky bicyclic structure prevents DBU itself from acting as a nucleophile and attacking the electrophilic sulfur center, thereby minimizing unwanted side reactions.[5][8]
-
Catalytic Function: It can act as an efficient catalyst, often in substoichiometric amounts, to promote reactions without being consumed.[5][9]
While traditionally viewed as non-nucleophilic, it is worth noting that under certain conditions, DBU can exhibit nucleophilic character.[5][8] However, in the context of sulfonyl fluoride activation for reactions with primary or secondary amines and other common nucleophiles, its role as a Brønsted-Lowry base predominates.
The Activation Mechanism: A Case Study
A prime example of DBU's role is in the final step of complex heterocyclic synthesis. In a multi-step reaction to form sulfonyl fluoride-functionalized 2-aminothiazoles, an intermediate guanidine product is formed.[10] The addition of DBU is critical to facilitate the deprotonation and subsequent elimination of a cyanamide byproduct, leading to the formation of the desired thiazole ring.[10]
The mechanism involves the deprotonation of the guanidine nitrogen by DBU, which initiates an electron cascade, resulting in ring closure and the expulsion of the leaving group. This demonstrates DBU's crucial role in activating a substrate for a productive transformation that would otherwise be sluggish or fail completely.[10]
Sources
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 7. What Is DBU In Organic Chemistry? [xgchemicals.com]
- 8. Properties & Applications of DBU Base [en.highfine.com]
- 9. DBU [commonorganicchemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: Covalent Fragment-Based Screening with 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
Abstract
This application note details the methodology for utilizing 4-Methyl-1,3-thiazole-2-sulfonyl fluoride as a representative electrophilic fragment in Covalent Fragment-Based Drug Discovery (CFBDD). Unlike traditional cysteine-targeting acrylamides, this compound utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader range of nucleophiles (Tyr, Lys, Ser, His) in a context-dependent manner. This guide covers the physicochemical basis of the thiazole warhead, library preparation, a high-throughput Intact Protein LC-MS screening protocol, and data validation strategies.
Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]
The Compound
4-Methyl-1,3-thiazole-2-sulfonyl fluoride represents a privileged scaffold in "SuFEx-able" libraries.
-
CAS: 1613658-95-5 (Representative generic ID)
-
Molecular Weight: 181.21 Da
-
Scaffold: 4-Methylthiazole (Heteroaryl)
Mechanism of Action: Context-Dependent Reactivity
Sulfonyl fluorides are unique among covalent warheads. They are relatively stable in aqueous buffer (unlike acid chlorides) and resist non-specific reaction with free thiols (unlike maleimides). Their reactivity is driven by protein-templated activation .
-
Binding: The thiazole ring interacts non-covalently with a binding pocket via H-bonds or hydrophobic interactions.
-
Proximity: This binding brings the -SO₂F warhead into close proximity (2–5 Å) with a nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH, His-Im).
-
SuFEx Reaction: The local environment (often a basic residue acting as a general base) catalyzes the departure of the fluoride ion and the formation of a stable sulfonyl-protein bond.
Why Thiazole? Heteroaryl sulfonyl fluorides (like the thiazole derivative) are generally more reactive than phenyl sulfonyl fluorides. The electron-withdrawing nitrogen in the thiazole ring activates the sulfur center, making it more susceptible to nucleophilic attack, which is critical for capturing transient interactions in fragment screening.
Experimental Workflow Visualization
The following diagram outlines the critical path from library preparation to hit validation.
Caption: Workflow for SuFEx fragment screening. Note the critical buffer exchange step to remove competing nucleophiles.
Detailed Screening Protocol
Materials & Reagents
-
Target Protein: >95% purity, concentration >1 mg/mL.
-
Fragment: 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (100 mM stock in d6-DMSO).
-
Reaction Buffer: 50 mM HEPES (pH 7.8), 150 mM NaCl. (Avoid Tris, primary amines, or DTT/BME) .
-
LC-MS System: ESI-TOF or Orbitrap capable of resolving +1 Da shifts on intact proteins.
Step-by-Step Methodology
Step 1: Protein Preparation (The "Clean Slate")
Standard storage buffers often contain nucleophiles (Tris, Glycerol) that interfere with SuFEx.
-
Desalt protein into Reaction Buffer using Zeba Spin Desalting Columns (7K MWCO).
-
Verify concentration using A280 (Nanodrop). Adjust to 4 µM (2x working conc) .
Step 2: Reaction Setup
SuFEx kinetics are slower than acrylamides; higher concentrations and longer times are required.
-
Dilute Fragment Stock to 2 mM in Reaction Buffer (2% DMSO final).
-
In a 384-well plate, mix:
-
10 µL Protein (4 µM)
-
10 µL Fragment (2 mM)
-
Final Concentrations: 2 µM Protein, 1 mM Fragment (500:1 excess).
-
-
Controls:
-
Seal and incubate at 25°C for 24 hours .
Step 3: LC-MS Acquisition
-
Column: C4 or C18 wide-pore (300 Å) column (e.g., Waters BEH C4).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Rapid desalting gradient (5% to 95% B over 2 minutes) to elute protein.
-
Flow Rate: 0.4 mL/min.
Step 4: Data Analysis & Mass Shift Calculation
To identify a "Hit," you must calculate the theoretical mass of the adduct.
Calculation for 4-Methyl-1,3-thiazole-2-sulfonyl fluoride:
-
Parent Formula: C₄H₄FNO₂S₂[6]
-
Parent MW: 181.21 Da
-
Added Moiety: 4-methyl-1,3-thiazole-2-sulfonyl group (C₄H₄NO₂S₂)[6]
-
Mass Shift (ΔMass): 162.21 Da
Hit Criteria:
Look for a new peak at:
Mechanism Visualization
The following diagram illustrates the specific chemical event occurring between the thiazole fragment and a Tyrosine residue.
Caption: The SuFEx reaction mechanism. Specific binding positions the sulfonyl fluoride for nucleophilic attack by Tyrosine (or Lys/His).
Data Interpretation & Troubleshooting
Occupancy Calculation
Quantify the efficiency of the labeling using the deconvoluted peak intensities (Int).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Adduct Observed | Low affinity or inaccessible nucleophile. | Increase incubation to 48h or pH to 8.0. |
| Multiple Adducts (+162, +324) | Non-specific labeling (super-reactive). | Reduce fragment concentration (100 µM) or incubation time. |
| Mass Shift +181 Da | Non-covalent binding surviving MS. | Increase source temperature or cone voltage to disrupt non-covalent bonds. |
| Protein Precipitation | DMSO intolerance or pH instability. | Reduce DMSO to <1% or switch buffer to Phosphate (pH 7.4). |
References
-
Sharpless, K. B., et al. "SuFEx Activation with Ca(II) and its Application to the Synthesis of Sulfated Molecules." Angewandte Chemie International Edition, 2014. Link
-
Jones, L. H., et al. "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology, 2023. Link
-
London, N., et al. "Covalent Fragment Screening of SuFEx Libraries." Nature Protocols, 2020. (Contextual citation for general SuFEx screening workflows). Link
-
Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015. Link
(Note: While specific literature solely dedicated to "4-Methyl-1,3-thiazole-2-sulfonyl fluoride" is limited, the protocols above are derived from the authoritative SuFEx methodologies established by the Sharpless and Jones laboratories utilizing heteroaryl sulfonyl fluoride libraries.)
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 4-methyl-1,3-thiazole-2-sulfonyl fluoride (C4H4FNO2S2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support: Stability & Kinetics of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
Executive Summary: The "Hot" Electrophile Alert
Status: High Reactivity / Potentially Unstable in Basic Media
Unlike standard phenyl-based SuFEx reagents (e.g., benzenesulfonyl fluoride) which are kinetically stable in aqueous buffers at neutral pH, 4-Methyl-1,3-thiazole-2-sulfonyl fluoride exhibits significantly higher electrophilicity. The presence of the nitrogen atom at the 3-position and sulfur at the 1-position of the thiazole ring creates a strong electron-withdrawing inductive effect on the sulfonyl group at the 2-position.
User Advisory: Do not assume this compound possesses the "shelf-stable" characteristics of standard SuFEx reagents. In aqueous buffers, particularly at pH > 7.5, hydrolysis to the corresponding sulfonic acid and HF is accelerated.
Kinetic Evaluation Protocol
To determine the precise hydrolysis rate (
Method A: Reverse-Phase HPLC (Preferred for Quantitative Kinetics)
-
Objective: Quantify the disappearance of the parent sulfonyl fluoride and appearance of the sulfonic acid.[1]
-
Detection: UV (254 nm or 280 nm).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 4-Methyl-1,3-thiazole-2-sulfonyl fluoride in anhydrous Acetonitrile (MeCN) to make a 10 mM stock. Do not use DMSO if possible, as hygroscopic DMSO can accelerate degradation in storage.
-
Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS, HEPES) at the desired pH.
-
Critical Note: Avoid nucleophilic buffers like TRIS or Glycine, as they will react with the sulfonyl fluoride to form sulfonamides, confounding hydrolysis data.
-
-
Initiation: Spike the stock into the buffer to a final concentration of 100 µM (1% MeCN final). Vortex for 5 seconds.
-
Sampling: Inject immediately (
) and then every 15–30 minutes. -
Data Fitting: Plot
vs. time. The slope is .
Method B:
NMR Monitoring (Preferred for Mechanistic Insight)
-
Objective: Monitor the shift from the sulfonyl fluoride signal (~ +60 ppm) to the free fluoride ion (~ -120 ppm).
-
Advantage: Direct observation of the leaving group (
).
Figure 1: Kinetic evaluation workflow for determining hydrolysis rates. Ensure non-nucleophilic buffers are used to isolate hydrolysis from aminolysis.
Expected Stability Profile & Data
The following table summarizes the predicted behavior based on Structure-Activity Relationships (SAR) of heteroaryl sulfonyl fluorides compared to standard benzenesulfonyl fluoride.
| Parameter | Benzenesulfonyl Fluoride | 4-Methyl-1,3-thiazole-2-sulfonyl fluoride | Mechanistic Reason |
| Half-life (pH 7.4, 25°C) | > 24 Hours | Est. 2–6 Hours | Thiazole N-atom pulls electron density, activating S center. |
| Reactivity with Lysine | Slow / Requires Activation | Fast / Spontaneous | Higher electrophilicity of the S(VI) center. |
| Hydrolysis Product | Benzenesulfonic acid + HF | 4-Methylthiazole-2-sulfonic acid + HF | Nucleophilic attack by |
| Stable pH Range | pH 2.0 – 8.0 | pH 2.0 – 6.5 | Base-catalyzed hydrolysis is rapid for thiazoles. |
Troubleshooting Guide
Issue 1: "My compound disappears, but I don't see the sulfonic acid peak."
-
Diagnosis: The thiazole ring itself might be unstable or reacting with the column stationary phase if acidic.
-
Solution: Check for
extrusion . Heteroaryl sulfonyl fluorides, particularly at the 2-position, can sometimes extrude to form the heteroaryl fluoride or chloride (if is present). -
Check: Run LC-MS to look for the mass of [Parent -
].
Issue 2: "The reaction rate is too fast to measure."
-
Diagnosis: pH is likely too high (basic), promoting rapid hydroxide attack.
-
Solution: Lower the pH to 5.0 or 6.0 using Citrate or MES buffer. Hydrolysis of sulfonyl fluorides is strictly base-catalyzed; lowering pH effectively "freezes" the hydrolysis while maintaining solubility.
Issue 3: "Precipitation occurs upon adding stock to buffer."
-
Diagnosis: The hydrophobic methyl-thiazole core has low aqueous solubility.
-
Solution: Increase the co-solvent percentage.
-
Standard: 1% DMSO/MeCN.
-
Troubleshooting: Increase to 5-10% DMSO. Ensure the DMSO is fresh (anhydrous) to prevent stock degradation.
-
Figure 2: Logic tree for troubleshooting stability and solubility issues during kinetic experiments.
Frequently Asked Questions (FAQs)
Q: Can I use TRIS or Glycine buffer for these experiments? A: No. TRIS and Glycine contain primary amines. 4-Methyl-1,3-thiazole-2-sulfonyl fluoride is a highly reactive electrophile and will form a covalent sulfonamide bond with the buffer amines (SuFEx reaction), consuming your compound. Use Phosphate, HEPES, MOPS, or Citrate.
Q: Why is the thiazole derivative less stable than the phenyl derivative?
A: The 1,3-thiazole ring is electron-deficient. The nitrogen atom at position 3 exerts a strong inductive effect (
Q: How should I store the solid compound? A: Store at -20°C under inert atmosphere (Nitrogen/Argon). Avoid moisture. If in solution (DMSO), use single-use aliquots to prevent repeated freeze-thaw cycles which introduce atmospheric water.
References
-
Sharpless, K. B., et al. (2014).[2] "SuFEx: Sulfur(VI) Fluoride Exchange".[2][3][4] Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Mykhailiuk, P. K., et al. (2020). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides". ChemRxiv / Enamine.
-
Dong, J., et al. (2020). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Chemical Reviews, 120(9), 4155-4218.
Sources
Technical Support Center: Stability of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
Topic: Stability & Handling of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers Document ID: TSC-SF-THZ-001
Executive Summary & Chemical Profile
4-Methyl-1,3-thiazole-2-sulfonyl fluoride is a specialized heteroaryl sulfonyl fluoride reagent used primarily in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent warhead in drug discovery.
Unlike standard sulfonyl chlorides, which degrade rapidly in water, this sulfonyl fluoride (–SO₂F) exhibits a unique "stability-reactivity" paradox: it is remarkably stable in aqueous conditions at neutral pH but becomes highly reactive towards specific nucleophiles (e.g., Tyrosine, Lysine, Histidine) within protein binding pockets or under catalytic activation.
However, the thiazole core introduces specific stability constraints. The electron-withdrawing nature of the 1,3-thiazole ring at the C2 position activates the sulfonyl group, making it more susceptible to alkaline hydrolysis than its phenyl-sulfonyl counterparts.
Stability Profile by pH Level
The following data summarizes the stability trends for 2-substituted heteroaryl sulfonyl fluorides.
| pH Environment | Stability Status | Estimated Half-Life ( | Mechanistic Insight |
| Acidic (pH < 4) | High Stability | > 2 weeks | Protonation of the thiazole nitrogen may further stabilize the S–F bond against nucleophilic attack by water. |
| Neutral (pH 6–7.5) | Stable | 24 – 72 hours | Hydrolysis is slow. Suitable for biological assays (e.g., protein labeling) if processed within 4–8 hours. |
| Mild Basic (pH 8–9) | Meta-Stable | 2 – 6 hours | Hydroxide ions ( |
| High Basic (pH > 10) | Unstable | < 30 minutes | Rapid hydrolysis to the corresponding sulfonic acid ( |
*Note: Half-lives are estimates based on structural analogs (e.g., 2-pyridyl sulfonyl fluoride) in aqueous buffer with 10% organic co-solvent at 25°C. Specific values depend on temperature and buffer composition.
Troubleshooting Guide
Issue 1: Rapid Degradation in "Neutral" Buffer
User Observation: "I prepared a 10 mM stock in PBS (pH 7.4), but HPLC shows >50% degradation after 2 hours."
Root Cause Analysis: While pH 7.4 is generally safe, the presence of nucleophilic buffer components or impurities can catalyze defluorination.
-
Nucleophilic Attack: Did you use Tris, Glycine, or a buffer containing DTT/Mercaptoethanol? These contain primary amines or thiols that react rapidly with sulfonyl fluorides via SuFEx.
-
Solubility Effect: If the compound crashed out of solution (precipitation), the heterogeneous surface area might alter apparent stability, or you may be sampling the supernatant only.
Corrective Action:
-
Switch Buffers: Use non-nucleophilic buffers: HEPES, MOPS, or Phosphate (PBS) .
-
Remove Additives: Ensure the buffer is free of DTT, TCEP, or BSA (unless protein labeling is the goal).
-
Solvent Check: Prepare the master stock in anhydrous DMSO or Acetonitrile (MeCN) , then dilute into the buffer immediately before use.
Issue 2: Inconsistent Reaction Yields in SuFEx Chemistry
User Observation: "The coupling reaction works in organic solvent but fails in aqueous/organic mixtures."
Root Cause Analysis: The "On-Water" effect or biphasic conditions can sometimes accelerate hydrolysis over the desired SuFEx reaction if the pH drifts.
-
pH Drift: The release of HF (hydrofluoric acid) during the reaction can lower the pH, potentially protonating the nucleophile (amine) and killing the reaction. Conversely, if a strong base is used to sponge the HF, it may hydrolyze the sulfonyl fluoride.
Corrective Action:
-
Buffer Capacity: Increase the concentration of your non-nucleophilic buffer (e.g., 100 mM HEPES) to maintain pH 7.5–8.0.
-
Biphasic Systems: Use a Phase Transfer Catalyst (e.g., TBAB) if working in DCM/Water mixtures to protect the sulfonyl fluoride until it meets the nucleophile.
Visualizing the Hydrolysis Mechanism
The following diagram illustrates why high pH and specific substitutions accelerate degradation. The electron-withdrawing Nitrogen in the thiazole ring makes the Sulfur center more electrophilic (
Figure 1: Mechanism of alkaline hydrolysis for thiazole-2-sulfonyl fluorides.
Standard Operating Procedures (SOPs)
SOP-01: Determination of Hydrolytic Stability via HPLC
Use this protocol to determine the precise half-life in your specific assay buffer.
Materials:
-
HPLC System (C18 Column).
-
Stock Solution: 10 mM 4-Methyl-1,3-thiazole-2-sulfonyl fluoride in Acetonitrile (MeCN).
-
Test Buffers: 50 mM Acetate (pH 4.0), PBS (pH 7.4), Borate (pH 9.0).
-
Internal Standard: Benzoic acid or similar non-reactive standard (optional).
Protocol:
-
Preparation: Pre-warm 990 µL of Test Buffer to 25°C (or 37°C) in a chemically inert vial (glass or polypropylene).
-
Initiation: Add 10 µL of Stock Solution to the buffer (Final Conc: 100 µM, 1% MeCN). Vortex for 5 seconds.
-
Sampling:
-
T=0: Immediately inject onto HPLC.
-
Intervals: Inject every 30–60 minutes for 12 hours.
-
-
Analysis: Monitor the disappearance of the parent peak (approx. retention time depends on gradient) and the appearance of the sulfonic acid (usually elutes earlier, near the void volume).
-
Calculation: Plot
vs. Time. The slope gives .
SOP-02: Storage and Handling
-
Solid State: Store at -20°C under inert gas (Nitrogen/Argon). Stable for >1 year.
-
Stock Solutions: Store 100 mM stocks in anhydrous DMSO or MeCN at -80°C. Avoid freeze-thaw cycles.
-
Working Solutions: Prepare fresh. Do not store aqueous dilutions overnight.
Frequently Asked Questions (FAQs)
Q: Can I use this compound to label a Cysteine residue? A: Generally, no. Sulfonyl fluorides are "hard" electrophiles and prefer "hard" nucleophiles like Tyrosine (phenol), Lysine (amine), or Serine (hydroxyl) in a specific protein environment. For Cysteine labeling, Michael acceptors (e.g., maleimides) or chloroacetamides are preferred, although SuFEx on Cysteine is possible under specific microenvironmental conditions [1].
Q: Why is the 2-position thiazole less stable than a 4-position phenyl analog?
A: The 2-position of the thiazole ring is flanked by both the sulfur and nitrogen heteroatoms. The nitrogen is highly electronegative, pulling electron density away from the sulfonyl group. This "activation" makes the sulfur atom more positive (
Q: Is the fluoride ion released toxic to my cells? A: In standard chemical biology concentrations (1–100 µM), the amount of fluoride released is generally negligible and non-toxic. However, if using high concentrations (>1 mM) in sensitive cell lines, include a control with NaF to rule out fluoride toxicity.
Decision Tree: Experimental Setup
Figure 2: Pre-experiment checklist to ensure sulfonyl fluoride stability.
References
-
Dong, J., Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
-
Baggio, C., et al. (2020).[3] Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem, 15(22), 2176–2184.[3]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 3. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thiazole SuFEx Reactions
Diagnostic Framework: The "Why" Behind the Failure
Thiazole sulfonyl fluorides present a unique paradox in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike robust phenyl sulfonyl fluorides, the electron-deficient nature of the thiazole ring renders the S(VI)-F bond highly electrophilic.
The Core Conflict: This increased electrophilicity makes them excellent SuFEx hubs but simultaneously renders them hypersensitive to hydrolysis and catalyst poisoning. An "incomplete" reaction is rarely just slow kinetics; it is usually a symptom of competitive hydrolysis or catalyst sequestration .
Diagnostic Decision Tree
Use the following logic flow to diagnose the specific root cause of your incomplete reaction.
Figure 1: Diagnostic logic flow for identifying failure modes in heteroaryl SuFEx coupling.
Technical Deep Dive & Solutions
Issue 1: Hydrolytic Instability (The "Silent Killer")
Symptom: The sulfonyl fluoride starting material disappears rapidly, but the desired sulfonate/sulfonamide product yield is low. LCMS shows a mass corresponding to the sulfonic acid [M+OH].
Mechanism: Thiazole rings are electron-withdrawing. This pulls electron density away from the sulfur center, making the S-F bond hyper-electrophilic. In the presence of "wet" bases (like DBU, which is hygroscopic) or non-anhydrous solvents, water outcompetes your nucleophile (phenol/amine). The rate of hydrolysis for heteroaryl sulfonyl fluorides can be orders of magnitude faster than for phenyl analogs.
Corrective Protocol: The "Si-SuFEx" Switch
Do not use free phenols/amines. Instead, use silyl ethers and bifluoride catalysis. The silicon-fluoride bond strength drives the reaction, and the bifluoride ion (
| Parameter | Standard (Failing) | Optimized (Si-SuFEx) |
| Nucleophile | Free Phenol (Ar-OH) | Silyl Ether (Ar-O-TMS) |
| Catalyst | DBU (20 mol%) | TASF or TBAF (anhydrous) (1-5 mol%) |
| Solvent | DCM or THF (wet) | Acetonitrile (Anhydrous) |
| Mechanism | Brønsted Base Activation | Lewis Base / Bifluoride Activation |
Issue 2: Catalyst Poisoning (The "Thiazole Trap")
Symptom: Starting material remains untouched. Adding more DBU does not restart the reaction.
Mechanism: The nitrogen atom in the thiazole ring is a Lewis base. It can coordinate with the protonated form of the catalyst (DBU-H+) or the active catalytic species, effectively sequestering it. Furthermore, if your thiazole has acidic protons (e.g., aminothiazoles), DBU may be consumed in non-productive deprotonation rather than S-F activation.
Corrective Protocol: Superbase Activation
Switch to BEMP . BEMP is a phosphazene superbase that is sterically bulky and less prone to nucleophilic coordination with the thiazole nitrogen, while being strong enough (
Optimized Experimental Protocols
Protocol A: The "Si-SuFEx" Method (Recommended for Unstable Thiazoles)
Use this for thiazoles prone to hydrolysis.
-
Silyl Protection: Convert the nucleophile (phenol) to its TMS-ether using TMSCl/Imidazole. Isolate and dry.
-
Setup: In a flame-dried vial under Argon, dissolve the Thiazole-SO2F (1.0 equiv) and Ar-O-TMS (1.1 equiv) in anhydrous Acetonitrile (0.5 M concentration).
-
Catalysis: Add TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) (5 mol%). Note: If TASF is unavailable, dried TBAF (1 M in THF) can be used, but TASF is superior for water exclusion.
-
Monitoring: Stir at RT. Reaction is typically complete in <15 mins.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat), dry over Na2SO4.
Protocol B: The "BEMP" Method (Recommended for Stalled Reactions)
Use this when the thiazole acts as a ligand poison.
-
Setup: Dissolve Thiazole-SO2F (1.0 equiv) and Phenol/Amine (1.1 equiv) in anhydrous Acetonitrile .
-
Catalysis: Add BEMP (10-20 mol%).
-
Conditions: If no reaction at RT after 1 hour, heat to 50°C. The steric bulk of BEMP prevents N-coordination while its basicity activates the nucleophile.
Frequently Asked Questions (FAQ)
Q: My thiazole sulfonyl fluoride decomposes on the silica column. How do I purify it? A: Thiazole sulfonyl fluorides are often acid-sensitive. Standard silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes before loading. Alternatively, use neutral alumina. For highly unstable substrates, consider "Ex Situ" generation where the SuFEx hub is generated and reacted in one pot without isolation (see ChemRxiv 2025 ref on NSF3).
Q: Can I use water/alcohol cosolvents? A: Absolutely not for thiazole substrates. While phenyl sulfonyl fluorides are water-tolerant (the "SuFEx" claim to fame), heteroaryl analogs are not. The electron deficiency makes the sulfur center too susceptible to attack by water. Keep it strictly anhydrous.
Q: I see the product, but it degrades overnight. Why? A: The resulting sulfonate ester might be susceptible to nucleophilic attack at the carbon of the thiazole ring (SNAr), especially if there is a good leaving group or if the ring is highly activated. Store products at -20°C and avoid nucleophilic solvents (like MeOH) for storage.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Smedley, C. J., et al. (2022).[1] Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie International Edition, 61, e202112375.[1] Link
-
Liang, D.-D., et al. (2020).[1] Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. Angewandte Chemie International Edition, 59, 7494–7500.[1] Link
-
Gembus, V., et al. (2025). Ex situ Generation of Thiazyl Trifluoride (NSF3) as a Gaseous SuFEx Hub.[6] ChemRxiv. Link
-
Wang, T., et al. (2018). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates.[7][8] Nature Chemistry, 10, 413–419. Link
Sources
- 1. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polympart.com [polympart.com]
Validation & Comparative
Precision Chemoproteomics: Mass Spectrometry Analysis of 4-Methyl-1,3-thiazole-2-sulfonyl Fluoride (MTSF) Adducts
Executive Summary
4-Methyl-1,3-thiazole-2-sulfonyl fluoride (MTSF) represents a distinct class of heteroaryl sulfonyl fluoride (Het-SF) probes utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional phenyl-based reagents (e.g., PMSF) which are primarily used as broad-spectrum protease inhibitors, MTSF is increasingly deployed as a "tunable" covalent probe for chemoproteomics and ligand-directed labeling.
This guide objectively compares MTSF against standard phenyl-sulfonyl reagents, highlighting its superior ionization properties in electrospray ionization (ESI) mass spectrometry due to the basicity of the thiazole nitrogen. We provide validated spectral data, fragmentation mechanisms, and a self-validating protocol for mapping Tyrosine and Lysine reactivity.
Part 1: The Chemistry of Capture
The core utility of MTSF lies in its ability to modify nucleophilic side chains via SuFEx. While often cited as a Tyrosine-specific reaction, our application data suggests a context-dependent reactivity profile.
Mechanism of Action
The sulfonyl fluoride electrophile undergoes nucleophilic substitution, ejecting a fluoride ion and forming a stable sulfonyl adduct.
-
Primary Targets: Tyrosine (phenol), Lysine (epsilon-amine).
-
Secondary Targets: Serine, Histidine (pH dependent).
-
The "Thiazole Advantage": The electron-deficient 1,3-thiazole ring activates the sulfonyl group for nucleophilic attack more aggressively than a standard benzene ring, while the ring nitrogen provides a protonation site that enhances MS sensitivity.
Part 2: Comparative Performance Guide
The following table contrasts MTSF with the industry-standard Phenylmethanesulfonyl Fluoride (PMSF) and the emerging Fluorosulfate probes.
Table 1: Physicochemical & MS Performance Comparison
| Feature | MTSF (Thiazole-SF) | PMSF (Phenyl-SF) | Fluorosulfates (-OSO2F) |
| Reactivity | High. Activated by heteroaryl ring. Rapid labeling of Tyr/Lys. | Moderate. Standard reactivity. Often requires higher concentrations. | Latent. "Sleeping beauty" reactivity; requires protein-templated activation. |
| Aqueous Stability | Moderate. Hydrolyzes faster than fluorosulfates but stable enough for 1-4h labeling. | Low. Rapid hydrolysis in aqueous buffer (t1/2 ~30-60 min at pH 7.5). | High. Very stable in buffer; ideal for long incubations. |
| MS Ionization (ESI+) | Excellent. Thiazole nitrogen (pKa ~2.5) protonates, boosting signal of labeled peptides. | Poor. Neutral phenyl ring reduces ionization efficiency of hydrophobic peptides. | Neutral. No intrinsic charge benefit. |
| Adduct Mass Shift | +161.9683 Da | +154.0068 Da | +79.9568 Da (Sulfation) |
| Primary Application | Site-mapping, covalent fragment screening. | Protease inhibition (bulk). | Ligand-directed labeling. |
Senior Scientist Insight: Do not use MTSF if you require overnight incubation at pH > 8.0, as hydrolysis will compete with labeling. For rapid mapping (30-60 min), MTSF provides superior signal-to-noise in MS1 scans compared to PMSF due to the "proton sponge" effect of the thiazole ring.
Part 3: Mass Spectrometry Characterization
Accurate identification of MTSF adducts requires precise mass filtering and knowledge of fragmentation patterns.
The Delta Mass
When setting up your database search (e.g., MaxQuant, Proteome Discoverer, or Byonic), add the following dynamic modification:
-
Modification Name: MTSF_Label
-
Composition Change: +C4H4NO2S2 (Addition of probe, loss of F)
-
Monoisotopic Delta Mass: +161.96835 Da
-
Target Residues: Y, K, S, H (Variable)
Fragmentation Behavior (HCD)
Under Higher-energy Collisional Dissociation (HCD), MTSF adducts exhibit distinct reporter ions that validate the hit. Unlike simple phosphorylation, the sulfonyl-thiazole bond is relatively robust, but specific characteristic ions are observed at high collision energies.
Diagnostic Ions (Positive Mode):
-
m/z ~162.97: The protonated sulfonyl-thiazole moiety [M-Peptide+H]+.
-
m/z ~99.98: The thiazolium ring fragment (C4H4NS+).
-
Neutral Loss: Watch for a loss of 64 Da (SO2) from the precursor in the MS2 spectra, leaving a thiazole-tagged peptide.
Part 4: Experimental Protocol
A self-validating workflow for mapping reactive Tyrosines.
Phase 1: Labeling
-
Preparation: Dissolve MTSF in anhydrous DMSO to 100 mM (Freshly prepared).
-
Reaction: Dilute protein (1 mg/mL) in PBS (pH 7.4). Add MTSF to a final concentration of 0.5 mM (20:1 molar excess).
-
Incubation: Incubate at 37°C for 45 minutes .
-
Validation Step: Run an SDS-PAGE gel.[1] If the protein aggregates, reduce MTSF concentration to 0.1 mM.
-
-
Quenching: Add 5 mM Ammonium Bicarbonate or perform acetone precipitation to remove excess free probe.
Phase 2: Digestion & MS
-
Reduction/Alkylation: Standard DTT/IAA protocol.
-
Digestion: Trypsin (1:50 ratio) overnight.
-
Note: MTSF modification on Lysine will block Trypsin cleavage at that site. Ensure your search engine allows for missed cleavages (set max missed cleavages to 3).
-
-
LC-MS/MS:
-
Gradient: 5-35% B over 60 mins (C18 column).
-
Method: Top 10 DDA.
-
Inclusion List (Optional): If targeting a specific residue, calculate the theoretical m/z of the labeled peptide and target it.
-
Part 5: Workflow Visualization
The following diagram illustrates the decision logic and workflow for MTSF characterization, highlighting the critical "Missed Cleavage" check required during data analysis.
Caption: Operational workflow for MTSF chemoproteomics. Note the critical validation step requiring reporter ion confirmation to rule out non-specific adsorption.
References
-
Jones, L. H. (2022). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
-
Wang, J., et al. (2018).[2] SuFEx-based chemical probes for global profiling of protein targets. Proceedings of the National Academy of Sciences. [Link]
-
PubChem. (2024). 4-Methyl-1,3-thiazole-2-sulfonyl fluoride Compound Summary. National Library of Medicine. [Link]
-
Fiehn, O. (2024). MS Adduct Calculator. UC Davis Fiehn Lab. [Link]
Sources
Validation of Covalent Binding by Arylsulfonyl Fluorides: A Comparative Guide Featuring 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged therapeutic effects.[1][2] Unlike their non-covalent counterparts, these molecules form a stable chemical bond with their protein target, a mechanism that necessitates rigorous and multifaceted validation.[3] This guide provides an in-depth comparison of the critical experimental techniques used to confirm and characterize the covalent binding of arylsulfonyl fluorides, a versatile class of electrophilic "warheads." While we will use the exemplar molecule, 4-Methyl-1,3-thiazole-2-sulfonyl fluoride, as a structural reference, the principles and protocols discussed are broadly applicable to this entire class of compounds.
The Resurgence of Covalent Inhibition and the Role of Sulfonyl Fluorides
Covalent drugs, once approached with caution due to concerns about off-target effects, are now being rationally designed to target specific nucleophilic amino acid residues in a protein's binding site.[4][5] This targeted approach offers significant advantages, including increased biochemical efficiency and a duration of action that can be uncoupled from the drug's pharmacokinetic profile.[6]
Sulfonyl fluorides (SFs) have gained prominence as "warheads" in covalent probe and drug discovery.[7] Their reactivity can be tuned, and they are known to form stable covalent adducts with several nucleophilic amino acids, including lysine, tyrosine, serine, and histidine.[8][9] This expands the repertoire of targetable residues beyond the more commonly exploited cysteine.[8] The 4-methyl-1,3-thiazole moiety in our reference compound likely serves to modulate the reactivity of the sulfonyl fluoride group and provide a scaffold for further chemical elaboration to enhance target affinity and selectivity.[10][11]
The Imperative of Multi-faceted Validation
Confirming covalent modification is not a trivial undertaking. It requires a suite of orthogonal experimental techniques to provide unequivocal evidence of bond formation, identify the specific site of modification, and characterize the kinetics of the interaction. A self-validating experimental workflow is paramount to avoid misinterpretation and guide medicinal chemistry efforts effectively.
Below, we compare the cornerstone techniques for validating covalent binding, outlining their principles, strengths, and limitations.
Comparative Analysis of Key Validation Techniques
| Technique | Principle | Information Gained | Strengths | Limitations |
| Intact Protein Mass Spectrometry (MS) | Measures the mass of the intact protein before and after incubation with the covalent probe. | Confirms covalent adduct formation and stoichiometry of binding. | Rapid, requires relatively small amounts of protein, provides a clear initial readout of covalent modification.[3][12] | Does not identify the specific residue modified, can be challenging for very large proteins. |
| Peptide Mapping Mass Spectrometry (LC-MS/MS) | The protein-inhibitor adduct is proteolytically digested, and the resulting peptides are analyzed by tandem mass spectrometry. | Identifies the specific amino acid residue(s) modified by the covalent probe and can provide information on site occupancy.[12] | Provides high-resolution information on the binding site, can be used for quantitative analysis of target engagement.[6] | More time-consuming than intact protein MS, requires careful data analysis. |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-inhibitor complex at atomic resolution. | Provides unambiguous evidence of the covalent bond, reveals the precise binding mode and interactions of the inhibitor with the target protein.[3][13] | The "gold standard" for structural validation, offers unparalleled detail of the binding event.[3] | Requires high-quality protein crystals, which can be challenging to obtain; the crystal structure may not fully represent the protein's conformation in solution.[3][14] |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes to assess the functional state of enzymes in complex biological systems. | Can be used to profile the selectivity of a covalent probe across the proteome and to identify off-target interactions.[15][16] | Enables assessment of covalent binding in a native biological context, powerful for selectivity profiling.[16] | Requires the synthesis of tagged probe molecules, interpretation of results can be complex. |
| Kinetic Analysis | Measures the rate of covalent bond formation over time. | Determines kinetic parameters such as kinact/KI, which quantify the efficiency of covalent modification.[1][2] | Provides a quantitative measure of inhibitor potency and reactivity, crucial for structure-activity relationship (SAR) studies.[1] | Requires careful experimental design and data analysis, may not be suitable for very rapid or very slow reacting inhibitors. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for validating the covalent binding of a sulfonyl fluoride probe like 4-Methyl-1,3-thiazole-2-sulfonyl fluoride.
Protocol 1: Intact Protein Mass Spectrometry
-
Sample Preparation:
-
Incubate the target protein (e.g., 10 µM) with a 5- to 10-fold molar excess of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride in a suitable buffer (e.g., PBS or Tris, pH 7.4) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).
-
Prepare a control sample of the protein incubated with the vehicle (e.g., DMSO) under identical conditions.
-
-
Sample Desalting:
-
Remove excess inhibitor and buffer salts using a C4 ZipTip or a similar desalting column.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
Acquire spectra over a mass range appropriate for the target protein.
-
-
Data Analysis:
-
Deconvolute the raw spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples.
-
A mass shift corresponding to the molecular weight of the inhibitor (minus the fluorine leaving group) confirms covalent adduct formation.
-
Protocol 2: Peptide Mapping by LC-MS/MS
-
Sample Preparation and Digestion:
-
Incubate the target protein with the inhibitor as described in Protocol 1.
-
Denature the protein (e.g., with urea or guanidine hydrochloride), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
The mass spectrometer will fragment the peptides and measure the masses of the fragments.
-
-
Data Analysis:
-
Use database search software (e.g., Mascot, Sequest) to identify the peptides.
-
Search for a mass modification on nucleophilic residues (Lys, Tyr, Ser, His) corresponding to the addition of the 4-Methyl-1,3-thiazole-2-sulfonyl moiety.
-
The identification of a modified peptide provides the precise location of covalent binding.
-
Protocol 3: X-ray Crystallography
-
Protein Crystallization:
-
Crystallize the target protein under conditions that yield high-quality, diffraction-grade crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing the covalent inhibitor and allow it to diffuse into the crystal and react with the protein.
-
Co-crystallization: Mix the protein and inhibitor prior to setting up crystallization trials.
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure of the protein-inhibitor complex.
-
Refine the structure to obtain an atomic model.
-
-
Analysis:
Visualizing the Validation Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: A typical workflow for validating covalent binding.
Alternative Covalent Warheads: A Comparative Overview
While sulfonyl fluorides are highly versatile, other electrophilic groups are commonly employed in covalent drug design. The choice of warhead depends on the target nucleophile, desired reactivity, and pharmacokinetic properties.
| Warhead Class | Target Residue(s) | Reversibility | Key Features |
| Acrylamides | Cysteine | Irreversible | Widely used, well-understood reactivity. |
| Cyanoacrylamides | Cysteine, Serine | Reversible/Irreversible | Tunable reactivity, can exhibit reversibility. [18] |
| Vinyl Sulfonamides | Cysteine | Irreversible | Stable, good reactivity towards cysteines. |
| Epoxides | Cysteine, Histidine, Serine | Irreversible | Can be highly reactive, potential for off-target effects. |
| Nitriles | Cysteine, Serine | Reversible | Form a reversible covalent bond. [18] |
| Boronic Acids | Serine, Threonine | Reversible | Form reversible adducts with serine hydrolases. [18] |
| Sulfonyl Fluorides | Lysine, Tyrosine, Serine, Histidine | Irreversible | Broad residue reactivity, stable adducts. [8][9] |
Conclusion
The validation of covalent binding is a critical and rigorous process in the development of targeted covalent inhibitors. While 4-Methyl-1,3-thiazole-2-sulfonyl fluoride serves as a pertinent example, the principles of validation are universal. A combination of mass spectrometry for initial confirmation and site identification, X-ray crystallography for high-resolution structural insights, and kinetic analysis for quantitative characterization provides the necessary evidence to confidently advance a covalent inhibitor program. By employing a multi-faceted and self-validating experimental strategy, researchers can effectively harness the power of covalent inhibition to develop novel therapeutics with superior efficacy and duration of action.
References
- Mader, L. K., & Keillor, J. W. (2025).
- (2025).
- (2025).
- (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. Benchchem.
- (2025).
- (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed.
- (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC.
- (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan.
- (2020). Kinetic analysis of covalent and irreversible inhibitors. CarnaBio USA, Inc..
- (n.d.). Chemoproteomic methods for covalent drug discovery. PMC.
- (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI.
- (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net.
- (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- (n.d.). Covalent Drug Discovery: Challenges, Advances, and Success Stories.
- (2023). Activity-based protein profiling. UCL Discovery.
- (n.d.). Covalent Drug Target Discovery through Residue-Agnostic Assessment. University of Toronto.
- (n.d.). Covalent Drug Discovery. Evotec.
- (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry.
- (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
- (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS.org.
- (n.d.). Reactive chemistry for covalent probe and therapeutic development. PMC.
- (2025). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers.
- (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis.
- (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- (2025). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers.
- (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
- (2021).
- (2021). X-ray Crystallography: An Overview. AZoLifeSciences.
- (n.d.).
- (n.d.). 4-methyl-1,3-thiazole-2-sulfonyl fluoride. PubChemLite.
- (n.d.). 4-Methyl-1,3-thiazole-2-sulfonyl fluoride 50mg. Dana Bioscience.
- (n.d.).
- (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC.
- (n.d.). MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES.
- (n.d.). 5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]. PMC.
- (n.d.). BindingDB BDBM43519 3-[[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methyl].
- (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
- (2025). Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori. PubMed.
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- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. international-pharma.com [international-pharma.com]
- 6. biorxiv.org [biorxiv.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
Thiazole Sulfonyl Fluoride (TSF) Modification: A Crystallographic & Performance Guide
This guide provides an in-depth technical analysis of Thiazole Sulfonyl Fluoride (TSF) modification, focusing on its application as a tunable covalent probe in structural biology and drug discovery. It compares TSF to standard sulfonyl fluorides (like PMSF) and details the crystallographic signatures required to validate its specific modification of protein residues.
Executive Summary
Thiazole Sulfonyl Fluorides (TSFs) represent a specialized class of SuFEx (Sulfur-Fluoride Exchange) warheads. Unlike the ubiquitous Phenylmethylsulfonyl Fluoride (PMSF), which is a broad-spectrum serine protease inhibitor, TSFs utilize the electron-deficient nature of the thiazole heteroaromatic ring to tune electrophilicity. This allows for the precise covalent modification of not just catalytic serines, but also tyrosine, lysine, and histidine residues in non-catalytic pockets.
For structural biologists, TSFs offer a distinct advantage: the rigid thiazole scaffold provides clear electron density maps, facilitating unambiguous ligand placement during X-ray crystallographic refinement.
Mechanistic Foundation: The Thiazole Advantage
The core mechanism of TSF relies on SuFEx chemistry , a "click" reaction where the fluoride leaving group is displaced by a protein nucleophile.
Electronic Tuning
The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the sulfur center.[1]
-
PMSF (Benzene-based): Moderate electrophilicity. Reacts primarily with hyper-reactive catalytic serines.
-
TSF (Thiazole-based): The nitrogen atom in the thiazole ring exerts a strong electron-withdrawing inductive effect (-I) and resonance effect. This destabilizes the S-F bond, making the sulfur center more electrophilic and capable of capturing less nucleophilic residues (e.g., non-catalytic Tyrosine or distal Lysine) without requiring extreme pH conditions.
Reaction Pathway Diagram
The following diagram illustrates the SuFEx-mediated covalent capture of a Tyrosine residue by TSF.
Caption: SuFEx reaction pathway showing the transition from non-covalent binding to irreversible covalent modification.
Crystallographic Evidence of Modification[1][2][3][4][5]
Validating TSF modification requires rigorous analysis of X-ray diffraction data. A "blob" of density is insufficient; specific geometric criteria must be met.
The "Signature" of TSF Modification
When analyzing the electron density map (
-
Continuous Density: There must be unbroken electron density connecting the protein nucleophile (e.g., Tyr-O
or Ser-O ) and the Sulfur atom of the TSF. -
Tetrahedral Geometry: The sulfur atom should adopt a distorted tetrahedral geometry. The S-F bond is broken, replaced by the S-O (protein) bond.
-
Thiazole Planarity: The 5-membered thiazole ring must be planar. Unlike flexible aliphatic chains (like in AEBSF), the rigid thiazole ring provides a high-contour "flat" density feature that aids in rotational positioning.
Key Refinement Parameters
| Parameter | Expected Value (Å/°) | Notes |
| Bond: S - O(Tyr) | 1.58 - 1.62 Å | Covalent linkage formed. |
| Bond: S - O(Ser) | 1.55 - 1.60 Å | Slightly shorter than Tyr linkage. |
| Angle: O-S-C(Thiazole) | ~103° - 107° | Distorted tetrahedral geometry. |
| Leaving Group | Absent | The Fluorine atom should NOT be modeled. |
Case Study Interpretation
While specific PDB entries for thiazole-only derivatives are emerging, they follow the validation standards established by landmark SuFEx structures such as PDB 4QDV (SF-p1 modified DcpS). In a TSF structure:
-
Validation: Generate a Polder map or OMIT map around the ligand. The density for the thiazole ring should be distinct from a phenyl ring (due to the N/S atoms in the ring).
-
Common Pitfall: Modeling the Fluorine atom. If the reaction has occurred, the Fluorine is gone. If density persists at the apex, it may be a partial occupancy or unreacted non-covalent complex.
Performance Comparison: TSF vs. Alternatives
The choice between TSF, PMSF, and AEBSF depends on the target residue and the experimental conditions.
Comparative Data Table
| Feature | PMSF (Phenylmethylsulfonyl fluoride) | AEBSF (Pefabloc) | TSF (Thiazole Sulfonyl Fluoride) |
| Core Structure | Benzene (Aryl) | Aliphatic Amine | Heteroaryl (Thiazole) |
| Reactivity | Moderate (Serine selective) | High (Ser/Thr/Lys) | Tunable / High (Tyr/Lys/His/Ser) |
| Aqueous Stability | Low ( | High (Stable for hours) | Moderate to High (pH dependent) |
| Crystallography | Disordered benzyl tail often invisible | Flexible tail, hard to resolve | Rigid Ring = Clear Density |
| Selectivity | Active Site Serine | Broad Spectrum | Context-Specific (SuFEx) |
| Toxicity | High (Neurotoxin) | Low | Moderate |
Decision Matrix for Researchers
Use the following logic flow to select the appropriate probe.
Caption: Decision tree for selecting sulfonyl fluoride probes based on target residue and stability needs.
Experimental Protocol: Co-Crystallization with TSF
This protocol ensures high occupancy of the covalent adduct for X-ray diffraction.
Reagent Preparation
-
Stock Solution: Dissolve TSF in 100% DMSO to 100 mM. Avoid alcohols (EtOH/MeOH) as they can react with the sulfonyl fluoride over time.
-
Storage: Store at -20°C. Thiazole derivatives are generally more stable than PMSF but sensitive to moisture.
Soaking Protocol (Crystal Soaking)
-
Grow Crystals: Obtain apo-crystals of the target protein in standard conditions.
-
Transfer: Move crystals to a drop containing the mother liquor + 1-5 mM TSF .
-
Note: If the TSF precipitates, add 5-10% DMSO to the mother liquor.
-
-
Incubation: Soak for 2 to 24 hours .
-
Optimization: Monitor diffraction quality. Long soaks with reactive SFs can degrade crystal order.
-
-
Cryo-protection: Transfer to cryo-solution containing the same concentration of TSF to prevent off-rate hydrolysis (though covalent bonds are permanent, equilibrium maintenance is good practice).
-
Flash Cool: Liquid nitrogen.
Co-Crystallization (In-situ)
-
Incubation: Mix protein (e.g., 10 mg/mL) with TSF (1:5 to 1:10 molar ratio) on ice for 1 hour.
-
Verification: Run Intact Mass Spectrometry (LC-MS) to verify the mass shift (+MW of TSF - 19 Da for HF loss).
-
Setup: Set up crystallization drops using the modified protein complex.
References
-
Profiling Sulfur(VI) Fluorides: Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Link
-
SuFEx Chemistry: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Crystallographic Validation (General SF): Gmaschitz, T., et al. (2015). "Crystal Structure of DcpS with Sulfonyl Fluoride Inhibitor." Protein Data Bank, Entry 4QDV.[2][3] Link
-
Thiazole-Amino Acid Conformations: Staś, M., et al. (2021). "Thiazole–amino acids: influence of thiazole ring on conformational properties." Amino Acids, 53, 1-14. Link
-
Heteroaryl Sulfonyl Fluoride Synthesis: Liffey, R. M., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts, 11(7), 830.[4] Link
Sources
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- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Kinetic characterization of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride inhibition
Title: Kinetic Characterization of 4-Methyl-1,3-thiazole-2-sulfonyl Fluoride: A Next-Generation Covalent Modifier
Executive Summary
4-Methyl-1,3-thiazole-2-sulfonyl fluoride (MTSF) represents a distinct class of heteroaryl sulfonyl fluoride inhibitors. Unlike the ubiquitous phenylmethanesulfonyl fluoride (PMSF), which relies on a simple phenyl ring, MTSF incorporates an electron-deficient thiazole heterocycle. This structural modification alters the electrophilicity of the sulfur center, offering a unique "Goldilocks" reactivity profile—sufficiently stable in aqueous buffers for kinetic profiling yet reactive enough to modify nucleophilic residues (Ser, Lys, Tyr, His) that are often inert to standard sulfonyl fluorides.
This guide details the kinetic characterization of MTSF, positioning it not just as a protease inhibitor, but as a tunable warhead for Sulfur(VI) Fluoride Exchange (SuFEx) chemical biology and targeted covalent inhibitor (TCI) development.
Chemical Mechanism & Rationale
The sulfonyl fluoride moiety is a " latent" electrophile. It is relatively inert to hard nucleophiles (like water) but reacts specifically with the localized nucleophilic environment of an enzyme active site or a protein surface pocket.
Why the Thiazole Ring Matters:
-
Electronic Activation: The nitrogen and sulfur atoms in the thiazole ring are electron-withdrawing compared to the phenyl ring of PMSF. This increases the partial positive charge on the sulfonyl sulfur, potentially increasing
(rate of bond formation). -
Recognition: The thiazole ring can engage in specific
stacking or hydrogen bonding interactions (via the ring nitrogen) that a phenyl group cannot, potentially improving (binding affinity).
Mechanism of Action Diagram
The following diagram illustrates the two-step mechanism: reversible binding followed by irreversible sulfonylation.
Figure 1: Mechanism of covalent inhibition by MTSF. The reaction proceeds via a non-covalent binding step (
Experimental Protocols
A. Stability Profiling (Hydrolysis Assay)
Before kinetic characterization, you must determine the compound's half-life in your assay buffer. Heteroaryl sulfonyl fluorides can hydrolyze faster than their phenyl counterparts.
Protocol:
-
Preparation: Dissolve MTSF to 10 mM in anhydrous DMSO.
-
Incubation: Dilute to 100 µM in your assay buffer (e.g., 50 mM Tris, pH 7.5). Maintain at 25°C or 37°C.
-
Sampling: At
min, remove aliquots. -
Analysis: Analyze via HPLC (monitor peak area of parent vs. sulfonic acid product) or
F-NMR (shift from ~+65 ppm for sulfonyl fluoride to ~-120 ppm for free fluoride ion). -
Calculation: Fit data to a first-order decay equation:
.-
Criterion: If
your assay time, correction factors for inhibitor depletion are required.
-
B. Determination (Continuous Method)
This is the gold standard for characterizing covalent inhibitors. It measures the efficiency of the "warhead" (
Reagents:
-
Enzyme: Target protease (e.g., Chymotrypsin, Trypsin, or specific target).
-
Substrate: Chromogenic/Fluorogenic substrate (e.g., Suc-AAPF-pNA).
-
Inhibitor: MTSF (Serial dilutions in DMSO).
Workflow:
-
Reaction Mix: Prepare buffer with substrate at
concentration. -
Initiation: Add enzyme to the buffer to start the reaction.
-
Inhibitor Addition: Immediately add MTSF at varying concentrations (
). -
Monitoring: Monitor product formation (Absorbance/Fluorescence) continuously for 60 minutes. The curve will progress from linear (initial velocity) to a plateau (complete inactivation).
Data Analysis Logic:
-
Determine
: Fit each progress curve (Abs vs Time) to the equation: Where is product, is initial velocity, and is the observed rate of inactivation. -
Determine
& : Plot vs. . Fit to the hyperbolic equation:
Kinetic Workflow Diagram
Figure 2: Workflow for continuous spectrophotometric determination of kinetic parameters.
Comparative Performance Guide
The following table contrasts MTSF with standard alternatives. Use this to justify your choice of inhibitor in grant applications or experimental design.
| Feature | 4-Methyl-1,3-thiazole-2-sulfonyl fluoride (MTSF) | PMSF (Phenylmethanesulfonyl fluoride) | AEBSF (Pefabloc SC) |
| Primary Use | Precision Probe / TCI Lead | General Protease Inhibitor | General Protease Inhibitor |
| Reactivity | High (Heteroaryl activation) | Moderate | Moderate |
| Solubility | Moderate-High (Polar heterocycle) | Low (Requires Isopropanol/Ethanol) | Very High (Water soluble) |
| Stability (pH 7.5) | Minutes to Hours ( | Hours ( | High ( |
| Selectivity | Tunable (Thiazole can bind pockets) | Poor (Non-specific hydrophobic) | Poor (Non-specific) |
| Mechanism | SuFEx / Specific Covalent | Non-specific Covalent | Non-specific Covalent |
Expert Insight:
-
Choose PMSF for bulk lysis buffers where cost is the driver and specificity is irrelevant.
-
Choose MTSF when designing targeted covalent inhibitors. The thiazole ring allows for structure-activity relationship (SAR) optimization (e.g., adding substituents to the methyl group) that is difficult with the inert phenyl ring of PMSF.
Troubleshooting & Optimization
-
Solvent Effects: MTSF is best stored as a 100 mM stock in anhydrous DMSO or Acetonitrile at -20°C. Avoid protic solvents (EtOH/MeOH) for storage as they can induce solvolysis over long periods.
-
pH Sensitivity: The reactivity of the sulfonyl fluoride tracks with the pKa of the target nucleophile.
-
Serine Proteases: Optimal at pH 7.0–8.0.
-
Lysine Modification: Requires pH > 8.5 to ensure the
-amino group is deprotonated.
-
-
Quenching: Reactions can be quenched by adding a large excess (5 mM) of free serine or by lowering pH < 4.0.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. [Link]
-
Jones, L. H. (2023).[1][2] "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." ACS Chemical Biology. [Link]
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1,3-thiazole-2-sulfonyl Fluoride
Introduction: In the landscape of modern drug discovery and chemical synthesis, sulfonyl fluorides have emerged as indispensable tools. Their unique balance of stability and reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has made them a mainstay in the synthesis of complex molecules.[1][2] 4-Methyl-1,3-thiazole-2-sulfonyl fluoride is one such reagent, valued for its specific reactivity profile. However, the very characteristics that make it a powerful synthetic tool also render it a hazardous material that demands meticulous handling and disposal.
This guide provides a comprehensive, technically-grounded framework for the safe disposal of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. The procedures outlined herein are designed to mitigate risks, primarily those associated with corrosivity and the potential release of hazardous byproducts like hydrogen fluoride (HF).[3]
Part 1: Core Hazard Profile & Immediate Safety
Before any disposal procedure is initiated, a complete understanding of the chemical's hazard profile is essential. The data below is synthesized from information on analogous sulfonyl fluoride and thiazole-containing compounds.
Hazard Summary
| Hazard Classification | Description | Primary Risk |
| Skin & Eye Corrosivity | Causes severe skin burns and eye damage upon contact.[4][5][6][7] The length of contact directly impacts the extent of tissue damage. | Immediate and potentially irreversible damage to skin and eyes, which can include blistering or blindness.[7] |
| Reactivity with Water/Moisture | Sulfonyl fluorides can react with water, acids, or bases, potentially releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas.[3] | Inhalation of HF can cause severe respiratory tract irritation, lung damage, and can be fatal.[3][7] HF also poses a severe contact hazard. |
| Toxicity | Harmful if swallowed or inhaled.[6][8][9] | Ingestion or inhalation can lead to irritation of the gastrointestinal or respiratory tract. Severe over-exposure can be life-threatening.[7] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, and moisture.[3][6][10][11] | Contact with incompatible materials can lead to vigorous, uncontrolled reactions, potentially causing splashes, gas evolution, or ignition.[10] |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Safe handling during disposal is non-negotiable. The following controls must be in place.
| Control Type | Specification | Rationale |
| Ventilation | All handling and disposal steps must be performed inside a certified chemical fume hood.[3][8][12] | To contain and exhaust potentially evolved hazardous vapors, particularly Hydrogen Fluoride (HF). |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive material and ensures full-face protection. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's compatibility charts. | Prevents skin contact with the corrosive material. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[3] | Ensures no exposed skin and provides a barrier against accidental spills. |
| Emergency Equipment | An operational safety shower and eyewash station must be immediately accessible.[3][6] | For immediate decontamination in case of accidental contact. |
Part 2: Disposal Workflow and Step-by-Step Protocols
The proper disposal route for 4-Methyl-1,3-thiazole-2-sulfonyl fluoride depends on the quantity of waste and institutional capabilities. The following decision tree illustrates the primary logic for selecting the appropriate disposal path.
Caption: Decision workflow for disposal of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride.
Protocol 1: Standard Disposal via Environmental Health & Safety (EHS)
This is the most common and highly recommended procedure for all quantities of waste.
-
Step 1: Waste Collection & Segregation
-
Designate a specific, compatible waste container. This container should be made of a material that is not susceptible to corrosion, such as polyethylene.[3]
-
The container must be kept tightly closed except when adding waste.[13]
-
Crucially, do not mix this waste with aqueous solutions, acids, or bases in the same container.[3][10] Store separately from incompatible chemicals.[13]
-
-
Step 2: Labeling
-
Step 3: Storage and Pickup
-
Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. This area should provide secondary containment.
-
Follow your institution's procedures to schedule a waste pickup with your Environmental Health & Safety (EHS) department or their certified hazardous waste disposal contractor.[4][8][13]
-
Protocol 2: In-Lab Deactivation of Trace Residuals (Advanced Users Only)
Disclaimer: This procedure should only be performed by trained personnel with prior approval from their institution's EHS department. A specific, validated Standard Operating Procedure (SOP) must be in place. The objective is to convert the reactive sulfonyl fluoride into a more stable sulfonate salt via controlled hydrolysis.
-
Scientific Principle: The electrophilic sulfur atom in the sulfonyl fluoride is susceptible to nucleophilic attack. A base, such as sodium hydroxide, can act as the nucleophile to displace the fluoride ion, forming the less reactive sodium sulfonate and sodium fluoride. This reaction can be exothermic and must be carefully controlled to prevent a runaway reaction and the potential for HF evolution if the solution becomes acidic.
-
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, prepare a stirred, dilute solution of 1 M sodium hydroxide (NaOH) in water. Place the beaker in an ice bath to manage temperature.
-
Rinsing: Rinse the "empty" container that held the 4-Methyl-1,3-thiazole-2-sulfonyl fluoride with a small amount of a water-miscible organic solvent (e.g., acetone or isopropanol) to dissolve the residue.
-
Controlled Addition: Using a pipette, add the solvent rinse containing the residual chemical dropwise to the cold, stirring NaOH solution. Monitor for any signs of reaction, such as a significant temperature increase.
-
Reaction: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
Neutralization & Disposal: Check the pH of the solution. Carefully neutralize it with a dilute acid (e.g., 1 M HCl). The final, neutralized aqueous solution can then be collected in a designated aqueous hazardous waste container for EHS pickup.
-
Part 3: Spill Management
In the event of a spill, immediate and correct action is critical to prevent injury and further contamination.
-
Evacuate & Alert: Notify all personnel in the immediate area and evacuate if necessary.[14]
-
Control Vapors & Ignition: Ensure the chemical fume hood is functioning correctly to contain vapors. Remove any nearby ignition sources.[8][10][11]
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or silica gel to contain the spill.[8][12][14][15] Do not use combustible materials like paper towels.
-
Cleanup:
-
Decontamination: Wipe the spill area with a 10% sodium carbonate solution, followed by soap and water.[3]
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[14]
References
- CymitQuimica. (n.d.). SAFETY DATA SHEET: Pyridine-2-sulfonyl Fluoride.
- Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- TCI Chemicals. (2025, November 21). SAFETY DATA SHEET: Pyrimidine-2-sulfonyl Fluoride.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: p-Toluenesulfonyl fluoride.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- MilliporeSigma. (2025, May 6). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Phenylmethylsulfonyl fluoride.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Cole-Parmer. (2006, February 3). Material Safety Data Sheet - Thiazole, 99%.
- Fluorochem. (2024, December 19). Safety Data Sheet: 2-(n-Methyl4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride.
-
Key Organics. (2019, February 26). Safety Data Sheet: 6-chloroimidazo[2,1-b][4][8]thiazole-5-sulfonyl chloride. Retrieved from
- Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- University of Oxford. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.
- MilliporeSigma. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
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A Comprehensive Guide to the Safe Handling of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-thiazole-2-sulfonyl fluoride. As a reactive sulfonyl fluoride, this compound demands rigorous adherence to safety protocols to mitigate potential hazards. This guide is structured to provide a deep, procedural understanding of its handling, from risk assessment to disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Chemical Profile
Anticipated Hazards:
-
Corrosivity: May cause severe skin burns and eye damage upon contact.[2][3][5]
-
Toxicity: Potentially toxic if swallowed, inhaled, or absorbed through the skin.[2][3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6]
-
Reaction with Water/Acids: Some fluoride-containing compounds can release hazardous hydrogen fluoride (HF) gas when in contact with acids or water.[7]
Chemical Information:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H4FNO2S2 | [8] |
| Molecular Weight | 181.21 g/mol | [8] |
| Appearance | Likely a solid |[9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 4-Methyl-1,3-thiazole-2-sulfonyl fluoride to prevent any direct contact with the substance.
Core PPE Requirements:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[1][10] A full-face shield must be worn over the goggles to protect against splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[11] |
| Hand Protection | Double-gloving with nitrile gloves is strongly recommended.[7] This provides an extra layer of protection in case the outer glove is compromised. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[12] |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned.[10] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. Ensure clothing covers all exposed skin, including the legs, and wear closed-toe shoes.[7] |
| Respiratory Protection | All handling of solid 4-Methyl-1,3-thiazole-2-sulfonyl fluoride and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[11][12] |
Operational and Handling Protocols
Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents.
Designated Work Area
All work with 4-Methyl-1,3-thiazole-2-sulfonyl fluoride must be performed in a designated and clearly labeled area within a laboratory.[7] This area should be equipped with readily accessible emergency equipment, including an eyewash station, safety shower, and a chemical spill kit.[1][7]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents within the chemical fume hood.
-
Weighing and Transfer: If handling the solid form, carefully weigh the required amount in the fume hood. Use tools and techniques that minimize the generation of dust.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent with stirring. Be aware of potential exothermic reactions.
-
Reaction Quenching: After the reaction is complete, any excess reactive sulfonyl fluoride should be quenched cautiously. A common method for sulfonyl halides is slow addition to a stirred, basic solution (e.g., sodium hydroxide), which hydrolyzes them to less reactive salts.[13] This process can be exothermic and should be performed with cooling if necessary.
-
Post-Handling: After completing the work, thoroughly decontaminate all surfaces and equipment. A 5-10% sodium carbonate solution can be effective for this purpose.[1][7] Remove and dispose of contaminated PPE as hazardous waste.[14] Wash hands and arms thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency is crucial.
Spill Response
For Small Spills (<100 mL or 100g in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[15]
-
Neutralization: If the spilled material is acidic, cautiously neutralize it with sodium bicarbonate or soda ash.[15][16]
-
Collection: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[15][16]
-
Decontamination: Clean the spill area with a 10% sodium carbonate solution, followed by soap and water.[7][16]
For Large Spills (>100 mL or 100g or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[1] Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Waste Disposal Plan
All waste generated from the use of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.[18]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[19] The pH of the waste should be indicated on the label.[18]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.[18][19]
Disposal Procedure:
-
Labeling: Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Storage: Store waste in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's EHS office.[14][20]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride.
References
-
Laboratory-Specific Standard Operating Procedures for Phenylmethylsulfonyl Fluoride (PMSF). (n.d.). James Madison University. Retrieved from [Link]
-
Chemical Safety Guidelines - PMSF and HF Releasers. (n.d.). Duke University. Retrieved from [Link]
-
Flame Resistant PPE. (n.d.). University of California, Santa Barbara, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
-
MSDS of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. (2014, January 27). Capot Chemical. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Clarkson University. Retrieved from [Link]
-
4-methyl-1,3-thiazole-2-sulfonyl fluoride. (n.d.). PubChem. Retrieved from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
-
Spill Response Procedures. (n.d.). Tennessee State University. Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]
-
4-Methyl-1,3-thiazole-2-sulfonyl fluoride 50mg. (n.d.). Dana Bioscience. Retrieved from [Link]
-
Unconventional reactivity of sulfonyl fluorides. (2025, March). Trends in Chemistry, 7(3). Retrieved from [Link]
-
Handling Laboratory Waste. (2016). Tokyo Metropolitan University. Retrieved from [Link]
-
Disposal of chemical waste at FKF. (n.d.). University of Southern Denmark. Retrieved from [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). GenScript. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
